molecular formula C12H20O3 B12555389 Oxan-2-yl cyclohexanecarboxylate CAS No. 181224-88-4

Oxan-2-yl cyclohexanecarboxylate

Cat. No.: B12555389
CAS No.: 181224-88-4
M. Wt: 212.28 g/mol
InChI Key: QORJZFIOFZECEP-UHFFFAOYSA-N
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Description

Oxan-2-yl cyclohexanecarboxylate is a chemical compound of interest in organic and medicinal chemistry research. While specific studies on this exact molecule are not readily available, its structure, incorporating cyclohexanecarboxylate and tetrahydropyran (oxane) rings, suggests potential utility in various research applications . Compounds with similar structural motifs are frequently investigated as intermediates in synthetic organic chemistry . Furthermore, research into novel catalysts for peptide synthesis highlights the value of complex molecular architectures in developing more efficient and sustainable methods for constructing biologically active molecules, such as macrocyclic peptides . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to study its properties, reactivity, and potential as a building block for more complex structures.

Properties

CAS No.

181224-88-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

oxan-2-yl cyclohexanecarboxylate

InChI

InChI=1S/C12H20O3/c13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-11/h10-11H,1-9H2

InChI Key

QORJZFIOFZECEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OC2CCCCO2

Origin of Product

United States
Foundational & Exploratory

Spectroscopic Profiling and Synthesis of Oxan-2-yl Cyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protection of carboxylic acids as tetrahydropyranyl (THP) esters is a fundamental transformation in complex organic synthesis and prodrug development. This whitepaper provides an in-depth analysis of oxan-2-yl cyclohexanecarboxylate (also known as tetrahydropyran-2-yl cyclohexanecarboxylate), focusing on its synthesis mechanism, self-validating experimental protocols, and comprehensive spectroscopic characterization (NMR, IR, MS). By understanding the causality behind the spectroscopic signals, researchers can definitively confirm the structural integrity of this and related THP-protected moieties.

Chemical Identity & Structural Overview

Oxan-2-yl cyclohexanecarboxylate is an acetal-ester hybrid where the carboxylic acid proton of cyclohexanecarboxylic acid is replaced by a tetrahydropyran-2-yl group[1].

PropertyValue
IUPAC Name Oxan-2-yl cyclohexanecarboxylate[1]
CAS Registry Number 181224-88-4
Molecular Formula C₁₂H₂₀O₃[1]
Molecular Weight 212.28 g/mol [1]
SMILES C1CCC(CC1)C(=O)OC2CCCCO2[1]
Structural Class Tetrahydropyranyl (THP) Ester

Mechanistic Principles of THP Esterification

The synthesis of oxan-2-yl cyclohexanecarboxylate relies on the acid-catalyzed addition of cyclohexanecarboxylic acid to 3,4-dihydro-2H-pyran (DHP)[2]. Unlike standard esterifications that produce water, this is an atom-economical addition reaction.

Causality in Catalyst Selection: Strong mineral acids (like HCl) can cause DHP to polymerize. Therefore, mildly acidic catalysts such as pyridinium p-toluenesulfonate (PPTS) or catalytic p-toluenesulfonic acid (pTsOH) are preferred[2]. The acid protonates the electron-rich double bond of DHP, generating a highly electrophilic, resonance-stabilized oxonium ion. The carboxylate nucleophile then attacks the anomeric position, yielding the THP ester.

Synthesis A Cyclohexanecarboxylic Acid (Nucleophile) D Oxonium Intermediate (Electrophile) A->D Nucleophilic Attack B 3,4-Dihydro-2H-pyran (DHP) B->D Protonation C Acid Catalyst (e.g., PPTS) C->D H+ donor E Oxan-2-yl cyclohexanecarboxylate (Product) D->E Deprotonation

Mechanistic pathway for the acid-catalyzed formation of oxan-2-yl cyclohexanecarboxylate.

Comprehensive Spectroscopic Profiling

To ensure scientific integrity, the synthesized compound must be validated through orthogonal spectroscopic techniques. Below is the expected data profile based on the electronic and steric environments of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of THP esters is highly distinct from THP ethers due to the anisotropic and electron-withdrawing effects of the adjacent carbonyl group[3].

¹H NMR (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality & Assignment
THP C2 (Anomeric) 5.90 – 6.05m (broad)1HO-CH-O proton. Strongly deshielded by both the ring oxygen and the ester carbonyl oxygen[3]. Shifted downfield compared to THP ethers (~4.6 ppm).
THP C6 3.60 – 3.90m2H-CH₂-O- protons. The C2 position is a chiral center, making these C6 protons diastereotopic; they couple differently, resulting in a complex multiplet.
Cyclohexyl C1' 2.30 – 2.45tt1H-CH-C=O proton. Deshielded by the adjacent electron-withdrawing ester carbonyl[4].
Aliphatic Envelopes 1.20 – 2.00m16HOverlapping signals from the remaining methylene protons of both the THP ring (C3, C4, C5) and the cyclohexyl ring.

¹³C NMR (CDCl₃, 100 MHz)

PositionChemical Shift (δ, ppm)Causality & Assignment
Carbonyl (C=O) ~174.5Ester carbonyl carbon.
THP C2 ~92.5Acetal carbon (O-C-O). Highly deshielded due to attachment to two electronegative oxygen atoms.
THP C6 ~63.0Ether carbon (-CH₂-O-).
Cyclohexyl C1' ~43.5Alpha-carbon to the carbonyl group.
Aliphatic CH₂ 18.0 – 30.0Remaining methylene carbons (C3, C4, C5 of THP; C2'-C6' of cyclohexyl).
Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid, self-validating tool to confirm the complete consumption of the starting carboxylic acid[3].

Wavenumber (cm⁻¹)Vibration TypeIntensityDiagnostic Significance
1735 - 1740 C=O stretchStrongConfirms the formation of the ester linkage[3].
2930, 2855 C-H stretch (sp³)StrongReflects the abundant aliphatic methylene groups in both rings.
1240, 1120, 1030 C-O-C stretchStrongOverlapping ester and acetal C-O stretching vibrations.
~3300 - 2500 O-H stretchAbsent The absence of this broad band confirms the complete conversion of the starting cyclohexanecarboxylic acid.
Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization (EI) of THP esters rarely yields a robust molecular ion ([M]⁺•) due to the highly labile nature of the acetal-like linkage. Instead, the spectrum is dominated by predictable fragmentation pathways.

MS_Frag M Molecular Ion [M]+• m/z 212 Relative Abundance: <1% F1 Tetrahydropyranyl Cation m/z 85 Relative Abundance: 100% (Base) M->F1 α-Cleavage Loss of C6H11COO• F2 Cyclohexanecarbonyl Cation m/z 111 Relative Abundance: ~40% M->F2 Loss of THP radical (C5H9O•) F3 Cyclohexyl Cation m/z 83 Relative Abundance: ~60% F2->F3 Loss of CO (-28 Da)

Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Causality in Fragmentation: The base peak at m/z 85 corresponds to the tetrahydropyranyl cation. This ion is exceptionally stable because the positive charge is resonance-stabilized by the adjacent ring oxygen (forming an oxonium ion). The cleavage of the C-O bond is highly favored over maintaining the intact molecular ion.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol incorporates built-in validation checkpoints at every critical phase[2].

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve cyclohexanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

    • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)[2].

    • Stir the mixture at room temperature.

  • Reaction Monitoring (Validation Checkpoint 1):

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) solvent system.

    • Self-Validation: Stain the TLC plate with phosphomolybdic acid (PMA) or bromocresol green. The complete disappearance of the highly polar acid spot (which typically streaks near the baseline) indicates reaction completion.

  • Quenching & Extraction (Validation Checkpoint 2):

    • Dilute the reaction mixture with additional CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Self-Validation: Ensure the aqueous layer tests at pH > 7. This confirms the complete neutralization and removal of the PPTS catalyst, preventing acid-catalyzed deprotection during concentration.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of 0% to 10% Ethyl Acetate in Hexanes) to remove excess DHP and THP-dimers.

  • Spectroscopic Validation (Validation Checkpoint 3):

    • Perform an IR scan of the purified oil.

    • Self-Validation: The strict absence of a broad peak at 3300 cm⁻¹ confirms the product is free of unreacted starting material or moisture.

Protocol S1 Step 1: Reaction Setup Mix Acid + DHP + PPTS in CH2Cl2 S2 Step 2: Reaction Monitoring TLC (Hexane:EtOAc 9:1) S1->S2 S3 Step 3: Quenching & Extraction Wash with NaHCO3 (aq) S2->S3 Complete Conversion V1 Self-Validation: Absence of starting material on TLC S2->V1 S4 Step 4: Purification Silica Gel Chromatography S3->S4 V2 Self-Validation: pH > 7 in aqueous wash S3->V2 S5 Step 5: Spectroscopic Validation NMR, IR, MS Analysis S4->S5 V3 Self-Validation: Absence of broad O-H stretch in IR S5->V3

Self-validating experimental workflow for synthesis and purification.

References

  • [1] National Center for Biotechnology Information. "Oxan-2-yl cyclohexanecarboxylate | C12H20O3 | CID 71353311 - PubChem". PubChem Database. URL: [Link]

  • [4] ACS Publications. "A New Method for Expeditious Ketone Synthesis from Acids via Acyl Hemiacetals". The Journal of Organic Chemistry. URL:[Link]

  • [3] Canadian Science Publishing. "The synthesis of the cyathins. Part 1. Synthesis of a tricyclic intermediate". Canadian Journal of Chemistry. URL:[Link]

  • [2] ACS Publications. "Structure–Activity Relationship Studies of New Sinapic Acid Phenethyl Ester Analogues Targeting the Biosynthesis of 5-Lipoxygenase Products: The Role of Phenolic Moiety, Ester Function, and Bioisosterism". ACS Omega. URL:[Link]

Sources

An In-depth Technical Guide to Oxan-2-yl Cyclohexanecarboxylate (CAS No. 181224-88-4)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Oxan-2-yl cyclohexanecarboxylate (CAS No. 181224-88-4), a unique ester that incorporates both a cyclohexane and an oxane (tetrahydropyran) moiety. While specific literature on this exact compound is sparse, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer insights into its synthesis, potential applications, and safe handling. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, enabling them to explore the potential of this and related molecules.

Introduction and Chemical Identity

Oxan-2-yl cyclohexanecarboxylate is an organic compound with the chemical formula C₁₂H₂₀O₃. It is structurally characterized as the ester formed from cyclohexanecarboxylic acid and 2-hydroxytetrahydropyran (also known as oxan-2-ol). The Chemical Abstracts Service (CAS) has assigned the number 181224-88-4 to this specific molecule.

The structure combines a robust, saturated carbocyclic ring (cyclohexane) with a heterocyclic ether (oxane). This combination of a lipophilic cyclohexane group and a more polar, hydrogen-bond-accepting oxane ring suggests a molecule with tailored physicochemical properties, potentially influencing its solubility, metabolic stability, and interaction with biological targets.

Molecular and Physicochemical Properties

A summary of the key computed physicochemical properties for Oxan-2-yl cyclohexanecarboxylate is presented in Table 1. These values are critical for predicting the behavior of the compound in various experimental settings.

PropertyValueSource
CAS Number 181224-88-4PubChem
Molecular Formula C₁₂H₂₀O₃PubChem
Molecular Weight 212.28 g/mol PubChem
IUPAC Name oxan-2-yl cyclohexanecarboxylatePubChem
SMILES C1CCC(CC1)C(=O)OC2CCCCO2PubChem
XLogP3 3.1PubChem

Synthesis and Mechanistic Considerations

The synthesis of Oxan-2-yl cyclohexanecarboxylate can be logically approached through the well-established Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[1][2][3]

The Fischer Esterification Pathway

The core of the synthesis involves the reaction between cyclohexanecarboxylic acid and 2-hydroxytetrahydropyran in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to either use an excess of one reactant (typically the alcohol) or to remove the water that is formed as a byproduct.[2]

Reaction Scheme:

Fischer Esterification reactant1 Cyclohexanecarboxylic Acid catalyst H+ (catalyst) Heat, -H₂O reactant1->catalyst reactant2 2-Hydroxytetrahydropyran reactant2->catalyst plus1 + plus1->catalyst product Oxan-2-yl cyclohexanecarboxylate water Water plus2 + plus2->water catalyst->product catalyst->plus2 struct1 struct2 struct_prod struct_water H₂O

Caption: Fischer esterification of cyclohexanecarboxylic acid and 2-hydroxytetrahydropyran.

The mechanism of the Fischer esterification proceeds through several key steps, each of which is reversible:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2][3]

  • Nucleophilic Attack by the Alcohol: The alcohol (2-hydroxytetrahydropyran) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[2][3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl group is reformed.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2][3]

Experimental Protocol (Proposed)

Materials:

  • Cyclohexanecarboxylic acid

  • 2-Hydroxytetrahydropyran

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) as a catalyst

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclohexanecarboxylic acid (1.0 eq), 2-hydroxytetrahydropyran (1.2 eq), and toluene.

  • Add a catalytic amount of p-TsOH (e.g., 0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure Oxan-2-yl cyclohexanecarboxylate.

Potential Applications in Research and Development

The unique structural features of Oxan-2-yl cyclohexanecarboxylate suggest several potential areas of application, particularly in medicinal chemistry and materials science.

The Oxane Moiety in Drug Discovery

The oxane (tetrahydropyran) ring is a prevalent motif in medicinal chemistry. Its inclusion in a molecule can significantly impact its physicochemical properties:

  • Improved Solubility and Reduced Lipophilicity: The ether oxygen in the oxane ring can act as a hydrogen bond acceptor, which can improve aqueous solubility and reduce the overall lipophilicity (LogP) of a molecule.[4] This is a crucial aspect of drug design, as it can enhance bioavailability.

  • Metabolic Stability: The oxane ring is generally more metabolically stable compared to more labile functional groups.[5][6]

  • Bioisosterism: The oxane ring can be used as a bioisostere for other groups, such as a gem-dimethyl group or a carbonyl group, to fine-tune the properties of a lead compound.[4][5]

Given these properties, Oxan-2-yl cyclohexanecarboxylate could serve as a valuable building block or fragment in the synthesis of more complex molecules with potential therapeutic applications. The ester linkage provides a handle for further chemical modification.

The Cyclohexane Moiety

The cyclohexane ring provides a rigid, lipophilic scaffold. In drug design, such carbocyclic structures are often used to orient functional groups in a specific three-dimensional arrangement for optimal interaction with a biological target.

Use as a Protecting Group

The oxan-2-yl group is structurally very similar to the widely used tetrahydropyranyl (THP) protecting group for alcohols.[7][8] THP ethers are stable under a variety of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases, but are readily cleaved under mild acidic conditions.[7][8] This suggests that the oxan-2-yl ester could potentially be used as a protecting group for carboxylic acids, with the advantage of being removable under mild acidic hydrolysis.

Workflow for Protection and Deprotection:

Protecting_Group_Workflow start Carboxylic Acid (R-COOH) protection Protection 2-Hydroxytetrahydropyran, H+ start->protection protected Protected Carboxylic Acid (R-COO-Oxan-2-yl) protection->protected reactions Further Synthetic Steps (Base, Nucleophiles, etc.) protected->reactions deprotection Deprotection Mild Acid (e.g., AcOH/H₂O) reactions->deprotection final_product Deprotected Carboxylic Acid (R-COOH) deprotection->final_product

Caption: Potential workflow for using the oxan-2-yl group to protect a carboxylic acid.

Analytical Characterization

The identity and purity of Oxan-2-yl cyclohexanecarboxylate would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the cyclohexane ring and the oxane ring. The proton at the C2 position of the oxane ring, adjacent to the two oxygen atoms, would appear as a downfield multiplet.

    • ¹³C NMR: Would reveal the number of unique carbon environments, including the ester carbonyl carbon at a characteristic downfield shift.[9][10]

  • Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Would show a strong absorption band characteristic of the ester carbonyl (C=O) stretch.

Safety and Handling

A specific Safety Data Sheet (SDS) for Oxan-2-yl cyclohexanecarboxylate is not publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. General safety precautions for related compounds should be followed.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

  • Flammability: While the ester itself may not be highly flammable, the solvents used in its synthesis (e.g., toluene) are. Keep away from heat, sparks, and open flames.[11][12]

  • Stability: The ester is expected to be stable under normal conditions. However, like many ethers, the starting material 2-hydroxytetrahydropyran and the related dihydropyran can form explosive peroxides upon prolonged exposure to air.[11][12] It is good practice to test for peroxides if there is any suspicion of their presence.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Avoid inhalation, ingestion, and skin contact. In case of exposure, follow standard first-aid procedures.

Conclusion

Oxan-2-yl cyclohexanecarboxylate (CAS No. 181224-88-4) is a compound with interesting structural features that suggest potential utility in medicinal chemistry and as a protecting group in organic synthesis. While specific data on this molecule is limited, a robust synthesis can be proposed based on the well-understood Fischer esterification. The combination of a lipophilic cyclohexane scaffold and a polar, metabolically stable oxane ring presents opportunities for the design of novel molecules with tailored physicochemical properties. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.

References

  • PubChem. Oxan-2-yl cyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Silverstein, R. M., et al. (2011). Spectrometric Identification of Organic Compounds. Chem 117 Reference Spectra.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Ganesh, M., & Se-Kwon, K. (2010). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 75(1), 215-217. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 1693-1703. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Miao, W., & Chan, T. H. (2005). Amino-functionalized ionic liquid as a nucleophilic scavenger in solution phase combinatorial synthesis. Journal of Combinatorial Chemistry, 7(4), 561-566. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Mena, D., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5129. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12513-12534. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

  • Rodriguez, C., et al. (2023). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Wellcome Open Research, 7, 262. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Protecting Groups in Peptide Synthesis. In Peptide-Based Drug Design. Humana Press.
  • Gallo, M. G. S., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 575. [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-640. [Link]

Sources

"potential stereoisomers of Oxan-2-yl cyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Stereoisomers of Oxan-2-yl Cyclohexanecarboxylate

Abstract

The stereochemical architecture of a molecule is a critical determinant of its pharmacological and toxicological profile. In drug development, a comprehensive understanding of all potential stereoisomers is not merely an academic exercise but a regulatory and safety imperative. This guide provides an in-depth analysis of the stereoisomerism of Oxan-2-yl cyclohexanecarboxylate, a molecule featuring two distinct cyclic systems. We will deconstruct its structure to identify chiral centers, explore the nuances of its conformational isomerism, including the influential anomeric effect, and enumerate the resulting stereoisomers. Furthermore, this whitepaper outlines robust experimental workflows for the separation and characterization of these isomers, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Stereochemical Analysis in Modern Drug Development

The spatial arrangement of atoms within a molecule can dramatically alter its interaction with chiral biological systems such as enzymes and receptors. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1][2] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the profound importance of stereochemistry.[3] Therefore, the isolation, characterization, and independent testing of each stereoisomer of a drug candidate are fundamental to ensuring safety and efficacy.

Oxan-2-yl cyclohexanecarboxylate presents a fascinating case study due to its combination of a flexible cyclohexane ring and a tetrahydropyran (oxane) ring containing an anomeric center, which introduces complex stereoelectronic effects.

Molecular Structure and Identification of Chiral Centers

The first step in any stereochemical analysis is a thorough examination of the molecular structure to identify all potential sources of stereoisomerism. Oxan-2-yl cyclohexanecarboxylate is an ester formed from cyclohexanecarboxylic acid and oxan-2-ol (tetrahydropyran-2-ol).

Caption: Structure of Oxan-2-yl cyclohexanecarboxylate with the key chiral center highlighted.

A detailed analysis reveals:

  • Cyclohexane Ring: In its unsubstituted form, the cyclohexane ring is achiral. The carbon atom attached to the carbonyl group is not a stereocenter as it is bonded to two other carbon atoms within the ring that are initially indistinguishable.

  • Oxane (Tetrahydropyran) Ring: The carbon atom at position 2 (C2), which is bonded to the ring oxygen (O1), the exocyclic ester oxygen, a hydrogen atom, and C3 of the ring, is a chiral center .[4] This specific carbon in a cyclic ether or sugar is also known as the anomeric carbon .

Given a single chiral center (n=1), the maximum number of possible stereoisomers is calculated using the 2^n rule.

Table 1: Summary of Potential Stereoisomers

Feature Description
Number of Chiral Centers (n) 1 (at C2 of the oxane ring)
Maximum Stereoisomers (2^n) 2

| Relationship | Enantiomers |

Therefore, Oxan-2-yl cyclohexanecarboxylate exists as a pair of enantiomers:

  • (R)-Oxan-2-yl cyclohexanecarboxylate

  • (S)-Oxan-2-yl cyclohexanecarboxylate

Caption: The balance between the anomeric effect (favoring axial) and sterics (favoring equatorial).

For Oxan-2-yl cyclohexanecarboxylate, the final conformational equilibrium will be a delicate balance between the stabilizing anomeric effect (favoring the axial position) and the steric bulk of the cyclohexanecarboxylate group (favoring the equatorial position). The magnitude of this balance determines the population of axial vs. equatorial conformers at equilibrium.

Experimental Workflows: From Racemic Mixture to Pure Enantiomers

A typical synthesis of Oxan-2-yl cyclohexanecarboxylate from achiral precursors will result in a racemic mixture , a 50:50 mixture of the (R) and (S) enantiomers. [5]The separation of this mixture, a process known as resolution , is a critical step in drug development. [6]

Workflow cluster_synthesis Synthesis cluster_resolution Resolution (Enantiomer Separation) cluster_analysis Analysis & Characterization synthesis Racemic Synthesis (50:50 mixture of R and S enantiomers) hplc Method A: Chiral HPLC synthesis->hplc crystal Method B: Diastereomeric Resolution synthesis->crystal pure_r Pure (R)-Enantiomer hplc->pure_r pure_s Pure (S)-Enantiomer hplc->pure_s crystal->pure_r crystal->pure_s analysis_r Structural & Chiral Analysis (NMR, MS, Polarimetry, CD) pure_r->analysis_r analysis_s Structural & Chiral Analysis (NMR, MS, Polarimetry, CD) pure_s->analysis_s

Caption: General experimental workflow for the resolution and analysis of stereoisomers.

Protocol 1: Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the analytical and preparative separation of enantiomers. [7]The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Expert Insight: The choice of CSP is critical. For an ester like Oxan-2-yl cyclohexanecarboxylate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often the first choice due to their broad applicability and proven success in resolving a wide range of racemates, including esters.

Step-by-Step Methodology:

  • Column Selection: Begin with a polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Mobile Phase Screening:

    • Start with a normal-phase mobile system (e.g., hexane/isopropanol mixtures).

    • Screen a range of solvent ratios (e.g., 90:10, 80:20, 70:30 hexane:isopropanol) to optimize resolution and retention time.

    • If normal-phase fails, switch to a reversed-phase system (e.g., acetonitrile/water or methanol/water).

  • Method Optimization: Adjust flow rate (typically 0.5-1.0 mL/min for analytical scale) and column temperature to fine-tune the separation.

  • Detection: Use a UV detector set to a wavelength where the analyte absorbs.

  • Scale-Up: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative system to isolate milligram to gram quantities of each pure enantiomer.

Protocol 2: Resolution via Diastereomeric Crystallization

This classical method involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. [5][8] Expert Insight: The key is selecting an appropriate chiral resolving agent. For an ester, this is less direct than for an acid or an amine. A common strategy is to first hydrolyze the racemic ester to the racemic alcohol (oxan-2-ol) and cyclohexanecarboxylic acid. The racemic alcohol can then be resolved.

Step-by-Step Methodology:

  • Hydrolysis: Saponify the racemic Oxan-2-yl cyclohexanecarboxylate to yield racemic oxan-2-ol.

  • Diastereomer Formation: React the racemic oxan-2-ol with an enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid or a derivative of tartaric acid) to form a mixture of two diastereomeric esters. [5]3. Separation: Exploit the different solubilities of the two diastereomers. Perform a fractional crystallization from a suitable solvent or solvent system to isolate one diastereomer as a solid. The other diastereomer will remain in the mother liquor.

  • Cleavage: Hydrolyze the separated diastereomeric ester to liberate the enantiomerically pure oxan-2-ol.

  • Re-esterification: Re-esterify the pure (R)-oxan-2-ol and (S)-oxan-2-ol with cyclohexanecarbonyl chloride to obtain the final, enantiomerically pure products.

  • Validation: The enantiomeric purity of the final products must be confirmed, typically by chiral HPLC.

Table 2: Comparison of Primary Resolution Techniques

Technique Advantages Disadvantages Best For
Chiral HPLC Broadly applicable, rapid method development, high-purity fractions, direct separation. [6][7] Expensive chiral columns, limited loading capacity on analytical columns. Both analytical purity checks and preparative scale-up.

| Diastereomeric Crystallization | Cost-effective for large-scale separation, well-established technique. [8]| Requires a suitable chiral resolving agent, can be time-consuming, success is not guaranteed. | Industrial scale-up where cost is a major factor. |

Analytical Characterization of Stereoisomers

Once separated, the identity and purity of each isomer must be unequivocally confirmed.

Table 3: Key Analytical Techniques for Stereoisomer Characterization

Technique Purpose Expected Outcome
NMR Spectroscopy Structural confirmation and determination of relative stereochemistry. ¹H and ¹³C NMR spectra will be identical for both enantiomers. Use of chiral shift reagents can induce chemical shift differences. [9]
Mass Spectrometry (MS) Confirmation of molecular weight and formula. Enantiomers will have identical mass spectra. [10]
Polarimetry Determination of optical activity. Enantiomers will rotate plane-polarized light to an equal magnitude but in opposite directions (+ and -). [9]
Circular Dichroism (CD) Spectroscopy Confirmation of absolute configuration (often by comparison to standards). Enantiomers will produce mirror-image CD spectra. [11]

| Chiral HPLC (Analytical) | Determination of enantiomeric excess (e.e.) or purity. | A single peak for each pure enantiomer at a specific retention time. |

Conclusion

The analysis of Oxan-2-yl cyclohexanecarboxylate reveals the presence of a single chiral center at the anomeric carbon of the oxane ring, leading to a pair of enantiomers. The three-dimensional structure is further complicated by conformational isomerism in both rings, with the anomeric effect playing a crucial stereoelectronic role in the oxane ring's preferred geometry. For drug development professionals, recognizing this stereochemical complexity is the first step. The subsequent application of robust resolution techniques, such as chiral HPLC or diastereomeric crystallization, is essential for isolating the individual stereoisomers. Rigorous analytical characterization must then be employed to confirm the identity and purity of each enantiomer before they can be advanced for differential biological testing. This systematic approach ensures a complete understanding of the molecule's properties, underpinning the development of safer and more effective therapeutic agents.

References

  • Title: Oxan-2-yl cyclohexanecarboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Anomeric effect Source: Wikipedia URL: [Link]

  • Title: Racemic Mixtures Separation Of Enantiomers Source: Jack Westin MCAT Content URL: [Link]

  • Title: Strategies for chiral separation: from racemate to enantiomer Source: Nature Portfolio (via PMC, NIH) URL: [Link]

  • Title: Resolution: Separation of Enantiomers Source: Chemistry LibreTexts URL: [Link]

  • Title: Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane Source: Journal of Organic Chemistry (via PubMed) URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives Source: Molecules (via PMC, NIH) URL: [Link]

  • Title: Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods Source: Sensors (via PMC, NIH) URL: [Link]

  • Title: Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds Source: ResearchGate URL: [Link]

  • Title: Stereochemistry of Organic Compounds and Pharmaceuticals Source: LibreTexts platform URL: [Link]

  • Title: What spectral technique is used to distinguish between structural isomers? Source: Quora URL: [Link]

  • Title: Tetrahydropyran Source: Wikipedia URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Conformational analysis of cyclohexanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Stereochemistry in Drug Action Source: The Ochsner Journal (via PMC, NIH) URL: [Link]

  • Title: Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development Source: ResearchGate URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

  • Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Conformation Analysis of Cyclohexane Source: KPU Pressbooks URL: [Link]

  • Title: Conformational Analysis of Cycloalkanes Source: Maricopa Open Digital Press URL: [Link]

  • Title: Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone Source: Chemical Society Reviews, RSC Publishing URL: [Link]

  • Title: Conformational Analysis Source: OpenOChem Learn URL: [Link]

Sources

Methodological & Application

Engineering Acid-Labile Polymer Systems: The Role of Oxan-2-yl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Formulation Scientists and Lithography Engineers

As a Senior Application Scientist, I frequently encounter the challenge of balancing resist sensitivity with etch resistance in sub-50 nm lithography. Oxan-2-yl cyclohexanecarboxylate (commonly known in the literature as tetrahydropyranyl cyclohexanecarboxylate, or THP-CHX) is a highly specialized small molecule that serves as a critical model compound and functional dissolution inhibitor (DI) in Chemically Amplified Resists (CARs). By combining an alicyclic core with an acid-labile acetal ester, this molecule elegantly solves the dual requirements of plasma etch resistance and high-contrast solubility reversal ()[1].

This application note details the mechanistic causality, quantitative benchmarking, and self-validating protocols required to successfully implement this molecule in advanced polymer matrices.

Mechanistic Principles: Acid-Lability and Etch Resistance

The efficacy of Oxan-2-yl cyclohexanecarboxylate lies in its specific deprotection thermodynamics. Standard tert-butyl esters require high activation energy ( Ea​≈28−32 kcal/mol) for cleavage, necessitating Post-Exposure Bake (PEB) temperatures above 110°C. High PEB drives excessive acid diffusion, severely degrading Line Edge Roughness (LER) in high-resolution patterning.

In contrast, the oxan-2-yl (THP) group is a cyclic hemiacetal. Upon protonation by a Photoacid Generator (PAG), it cleaves via a highly stabilized oxocarbenium intermediate, requiring an Ea​ of only ~15-20 kcal/mol ()[2]. This allows for PEB temperatures as low as 80°C, restricting acid diffusion while maintaining a sharp dissolution contrast. Furthermore, the cyclohexyl moiety provides a low Ohnishi parameter (high carbon density), which acts as a physical shield during reactive ion etching (RIE)—a mandatory feature for 193 nm (ArF) lithography where aromatic rings are prohibited due to optical opacity[1].

Pathway THP_Ester Oxan-2-yl Cyclohexanecarboxylate (Hydrophobic DI) Intermediate Protonated Acetal Intermediate THP_Ester->Intermediate Heat (PEB) PAG Photoacid Generator (hv -> H+) PAG->Intermediate H+ generation Acid Cyclohexanecarboxylic Acid (Aqueous Base Soluble) Intermediate->Acid Cleavage DHP 3,4-Dihydro-2H-pyran (Volatile Byproduct) Intermediate->DHP Cleavage

Fig 1. Acid-catalyzed deprotection pathway of Oxan-2-yl cyclohexanecarboxylate during PEB.

Quantitative Benchmarking

To justify the selection of Oxan-2-yl cyclohexanecarboxylate over legacy dissolution inhibitors, we must evaluate its performance matrix. The table below synthesizes the structural and lithographic trade-offs based on field-proven formulations ()[3].

Dissolution InhibitorAcid-Labile GroupEtch Resistance (Ohnishi Parameter)Typical PEB Temp (°C)Contrast ( γ )
t-Butyl Cyclohexanecarboxylate t-Butyl (High Ea​ )High (Low Ohnishi)110 - 130~5.2
Oxan-2-yl Cyclohexanecarboxylate THP (Low Ea​ )High (Low Ohnishi)80 - 100~8.5
t-Butyl Cholate t-Butyl (High Ea​ )Very High120 - 140~6.0
Tetrahydropyranyl Phenol THP (Low Ea​ )Low (High Ohnishi)80 - 90~7.1
Self-Validating Workflows for Formulation & Kinetic Analysis

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to evaluate the kinetic and lithographic properties of Oxan-2-yl cyclohexanecarboxylate in a polymer matrix.

Workflow Prep 1. Formulation Matrix Resin + PAG + Oxan-2-yl Cyclohexanecarboxylate Coat 2. Spin Coating & PAB Form Uniform 100nm Film (Control: No PAG) Prep->Coat Expose 3. Lithographic Exposure Generate Latent Acid Image (193 nm) Coat->Expose PEB 4. Post-Exposure Bake (PEB) Drive THP Cleavage Kinetics (80-100°C) Expose->PEB Develop 5. Aqueous Base Development 0.26N TMAH Dissolution PEB->Develop

Fig 2. Self-validating lithographic workflow for evaluating dissolution inhibitor performance.

Workflow A: Spectroscopic Validation of Deprotection Kinetics

Purpose: To quantify the activation energy ( Ea​ ) of the THP cleavage and verify the absence of thermal auto-deprotection. Causality: Fourier Transform Infrared (FTIR) spectroscopy is chosen because the chemical transformation yields a stark spectral shift. The hydrophobic ester exhibits a sharp C=O stretch at ~1735 cm⁻¹. Upon acidolysis, the formation of cyclohexanecarboxylic acid shifts the C=O stretch to ~1705 cm⁻¹ (due to hydrogen bonding) and introduces a broad O-H stretch at 2500-3300 cm⁻¹. Tracking the decay of the 1735 cm⁻¹ peak provides real-time kinetic data.

Step-by-Step Protocol:

  • Formulation: Dissolve 10 wt% Oxan-2-yl cyclohexanecarboxylate and 2 wt% triphenylsulfonium triflate (PAG) in a poly(methyl methacrylate) (PMMA) inert matrix using propylene glycol methyl ether acetate (PGMEA).

  • Control Preparation (Self-Validation Step): Prepare an identical solution omitting the PAG. This control is critical; it proves that any observed cleavage is strictly acid-catalyzed and not a result of thermal degradation.

  • Coating: Spin-coat both formulations onto separate silicon wafers at 2000 rpm to achieve a 100 nm film. Perform a Post-Apply Bake (PAB) at 90°C for 60 seconds to drive off PGMEA.

  • Exposure: Expose the PAG-containing wafer to a 193 nm scanner at a fixed dose of 30 mJ/cm².

  • Kinetic Baking (PEB): Place both wafers on a hotplate equipped with an in-situ FTIR probe. Bake at 85°C.

  • Data Extraction: Monitor the integration area of the 1735 cm⁻¹ peak over 120 seconds. If the control wafer shows >2% peak decay, the PAB/PEB temperature is too high, and the system fails the validation check. If the control is stable, calculate the rate constant k from the exposed wafer's decay curve.

Workflow B: Lithographic Contrast and Dark Erosion Profiling

Purpose: To evaluate the dissolution inhibition efficiency of the intact ester and the dissolution promotion of the cleaved acid. Causality: A high-contrast resist requires that unexposed areas remain completely insoluble (physically blocked by the bulky, hydrophobic oxan-2-yl group), while exposed areas dissolve rapidly (promoted by the hydrophilic carboxylic acid). We measure this via a contrast curve ( γ ).

Step-by-Step Protocol:

  • Matrix Integration: Blend 15 wt% Oxan-2-yl cyclohexanecarboxylate into a base-soluble cycloolefin-maleic anhydride (COMA) matrix. Add 3 wt% PAG.

  • Coating & PAB: Spin-coat onto a silicon wafer and bake at 90°C for 60 seconds. Measure initial film thickness ( T0​ ) via ellipsometry.

  • Dose Matrix Exposure: Expose the wafer using an open-frame dose array, stepping the exposure dose from 1 to 50 mJ/cm² in 1 mJ/cm² increments.

  • PEB: Bake at 85°C for 60 seconds to drive the THP cleavage.

  • Development & Dark Erosion Check (Self-Validation Step): Puddle develop with 0.26 N Tetramethylammonium Hydroxide (TMAH) for 60 seconds. Rinse with deionized water. Measure the film thickness of the unexposed area ( Tunexposed​ ).

    • Validation Rule: Calculate Dark Erosion = (T0​−Tunexposed​)/T0​×100 . If Dark Erosion > 5%, the dissolution inhibitor loading is insufficient to protect the matrix, and the formulation must be adjusted.

  • Contrast Calculation: Plot normalized remaining thickness vs. log(dose). The slope of the linear portion descending to zero thickness represents the contrast ( γ ). A γ>8 confirms optimal solubility reversal.

References
  • Shiraishi, H., Hayashi, N., Ueno, T., Sakamizu, T., & Murai, F. (1991). "Novolak resin-based positive electron-beam resist system utilizing acid-sensitive polymeric dissolution inhibitor with solubility reversal reactivity." Journal of Vacuum Science & Technology B, 9(6), 3343-3347.

  • Sakamizu, T., & Shiraishi, H. (1998). "Structural Design of Resin Matrix and Acid-labile Dissolution Inhibitor of Chemical Amplification Positive Electron-beam Resist for Gigabit Lithography." Journal of Photopolymer Science and Technology, 11(3), 547-554.

  • Houlihan, F. M., Wallow, T. I., Nalamasu, O., & Reichmanis, E. (1999). "Organic Materials Challenges for 193 nm Imaging." Accounts of Chemical Research, 32(8), 659-667.

Sources

"investigating Oxan-2-yl cyclohexanecarboxylate as a potential drug delivery vehicle"

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Investigation of Oxan-2-yl Cyclohexanecarboxylate as a Potential Drug Delivery Vehicle

Abstract: The targeted and controlled release of therapeutic agents remains a paramount challenge in drug development. Esterase-responsive drug delivery systems offer a promising strategy by exploiting the enzymatic overexpression often found in pathological environments, such as tumors.[1][2] This application note details a comprehensive framework for the investigation of Oxan-2-yl cyclohexanecarboxylate, a novel ester-based molecule, as a potential vehicle for targeted drug delivery. We provide the scientific rationale, detailed protocols for synthesis and characterization, drug conjugation, and a suite of in vitro and in vivo evaluation methodologies. The protocols are designed to be self-validating, providing researchers with a robust roadmap to assess the molecule's potential from benchtop synthesis to preclinical evaluation.

Introduction: The Rationale for an Esterase-Responsive Vehicle

The Challenge of Targeted Drug Delivery

Effective pharmacotherapy is often hampered by the lack of specificity of cytotoxic or potent drugs, leading to off-target effects and systemic toxicity. An ideal drug delivery system (DDS) should protect the therapeutic cargo during transit, accumulate at the target site, and release the drug in a controlled manner.[3] Stimuli-responsive systems, which undergo physicochemical changes in response to specific triggers present at the disease site, are at the forefront of advanced DDS design.[4]

Esterase-Activated Prodrugs and Carriers

Esterases are a class of ubiquitous enzymes that catalyze the hydrolysis of ester bonds.[5] Notably, certain esterases are significantly overexpressed in the microenvironment of various tumors and inflamed tissues.[1][2] This enzymatic differential between healthy and diseased tissue provides a biological trigger for targeted drug release. By masking a drug's active functional group with an ester moiety (a prodrug approach) or incorporating ester linkages into a nanocarrier, the therapeutic agent can be selectively released at the site of action, enhancing efficacy and minimizing systemic exposure.[1][6]

Introducing Oxan-2-yl Cyclohexanecarboxylate: A Hypothetical Vehicle

We propose Oxan-2-yl cyclohexanecarboxylate as a candidate for a drug delivery vehicle. This molecule's design is deliberate:

  • Cyclohexanecarboxylate Moiety: This bulky, lipophilic group can enhance the drug-vehicle conjugate's ability to cross cell membranes and can influence the self-assembly properties if used within a larger polymeric or lipidic structure.[7] Its parent acid, cyclohexanecarboxylic acid, is a well-characterized organic compound.[8][9]

  • Ester Linkage: This is the core functional group, designed to be cleaved by esterases, triggering the release of the conjugated drug. The stability of similar carboxylate esters has been shown to be tunable, offering control over release kinetics.[10][11]

  • Oxan-2-yl (Tetrahydropyranyl) Group: While the oxane ring itself is found in some FDA-approved drugs like Paclitaxel, its primary role here is to complete the ester structure.[12] It provides a site for potential modification and influences the overall polarity and stability of the molecule.

This application note will guide the user through a logical workflow to synthesize, characterize, and validate this molecule's utility in drug delivery.

Investigation_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Formulation & Loading cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Assessment S1 Synthesis of Vehicle S2 Structural Confirmation (NMR, MS, FT-IR) S1->S2 F1 Drug Conjugation S2->F1 F2 Nanoparticle Formulation (Optional) F1->F2 F3 System Characterization (DLS, Zeta, TEM, Drug Load) F2->F3 V1 Release Kinetics Assay (+/- Esterase) F3->V1 V2 Stability Studies (pH, Plasma) V1->V2 V3 Biocompatibility (Cytotoxicity Assay) V2->V3 I1 Pharmacokinetics & Biodistribution V3->I1 I2 Efficacy & Toxicity (Animal Model) I1->I2

Fig 1. Overall workflow for investigating the drug delivery vehicle.

Synthesis and Characterization of the Vehicle

The foundational step is the reliable synthesis and unambiguous characterization of Oxan-2-yl cyclohexanecarboxylate.

Principle of Synthesis

The molecule is an ester, typically formed through the esterification reaction between a carboxylic acid (or its activated form, like an acyl chloride) and an alcohol. Here, we use cyclohexanecarbonyl chloride and tetrahydropyran-2-ol.

Protocol 1: Synthesis of Oxan-2-yl cyclohexanecarboxylate
  • Materials: Cyclohexanecarbonyl chloride, 3,4-Dihydro-2H-pyran (DHP), Dichloromethane (DCM), Pyridine, Hydrochloric acid (HCl, 1M), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Deionized water.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-Dihydro-2H-pyran (1.1 eq) in anhydrous DCM.

    • Cool the flask to 0°C in an ice bath.

    • Add a catalytic amount of concentrated HCl to facilitate the formation of the hemiacetal, tetrahydropyran-2-ol. Stir for 30 minutes.

    • Slowly add pyridine (1.5 eq) to the reaction mixture, followed by the dropwise addition of cyclohexanecarbonyl chloride (1.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure Oxan-2-yl cyclohexanecarboxylate.

Protocol 2: Physicochemical Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

Technique Purpose Expected Observations
¹H & ¹³C NMR Structural ElucidationPeaks corresponding to the cyclohexyl and oxanyl protons and carbons. The chemical shift of the anomeric proton on the oxane ring (adjacent to two oxygens) will be characteristic.
Mass Spectrometry Molecular Weight ConfirmationA molecular ion peak corresponding to the calculated mass of C12H20O3 (212.28 g/mol ).[13]
FT-IR Spectroscopy Functional Group IdentificationA strong C=O stretch for the ester group (~1730 cm⁻¹), and C-O stretches for the ester and ether linkages.

Drug Conjugation and Nanoparticle Formulation

To function as a delivery system, the vehicle must be linked to a therapeutic agent. For this note, we will describe a general strategy for covalent conjugation.

Strategy: Covalent Conjugation of a Model Drug

A model drug containing a hydroxyl group (e.g., doxorubicin, DOX) can be conjugated to the vehicle. This requires modifying the vehicle to have a reactive site. For instance, the cyclohexyl ring can be functionalized with a carboxylic acid, which is then activated for amide bond formation with an amine-containing drug, or vice-versa. For simplicity, we will assume a derivative, HOOC-Cyclohexanecarboxylate-Oxan-2-yl, is synthesized and conjugated to a model drug with a primary amine.

Protocol 3: Conjugation of a Model Drug (e.g., Doxorubicin)
  • Materials: Vehicle-COOH derivative, Doxorubicin HCl, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide), Anhydrous DMF (Dimethylformamide), Triethylamine (TEA).

  • Procedure:

    • Dissolve the Vehicle-COOH (1.2 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF. Stir at room temperature for 1 hour to activate the carboxylic acid.

    • In a separate flask, dissolve Doxorubicin HCl (1.0 eq) in anhydrous DMF and add TEA (2.0 eq) to neutralize the hydrochloride salt.

    • Add the activated vehicle solution to the doxorubicin solution dropwise.

    • Stir the reaction at room temperature for 24-48 hours, protected from light.

    • Monitor the reaction by HPLC.

    • Upon completion, purify the conjugate by dialysis (using an appropriate MWCO membrane) against deionized water to remove unreacted starting materials and coupling agents, followed by lyophilization.

Protocol 4: Characterization of the Drug Delivery System

The resulting drug-conjugate or drug-loaded nanoparticles must be thoroughly characterized.

Parameter Technique Purpose
Size & Polydispersity Dynamic Light Scattering (DLS)To determine the average hydrodynamic diameter and size distribution of nanoparticles.[14]
Surface Charge Zeta Potential MeasurementTo assess the surface charge, which influences stability and cellular interaction.[14]
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and size of the nanoparticles.
Drug Loading UV-Vis Spectroscopy or HPLCTo quantify the amount of drug encapsulated or conjugated, determining Loading Content (LC) and Encapsulation Efficiency (EE).[15]

In Vitro Evaluation: Assessing Performance and Biocompatibility

In vitro assays are critical for the initial assessment of the delivery system's efficacy and safety.[16][17]

Core Concept: Validating Esterase-Triggered Release

The central hypothesis is that the ester bond will be cleaved by esterases, leading to drug release. This must be tested directly.

Mechanism_of_Action Vehicle Oxan-2-yl Cyclohexanecarboxylate-Drug Ester Linkage Released Released Drug Active Form Vehicle Fragments Vehicle->Released Hydrolysis Esterase Esterase Enzyme Esterase->Vehicle Catalyzes

Fig 2. Esterase-mediated cleavage and drug release mechanism.
Protocol 5: In Vitro Drug Release Kinetics Assay

This protocol uses a dialysis method to separate the released drug from the carrier.[18][19]

  • Materials: Drug-loaded vehicle, Phosphate Buffered Saline (PBS, pH 7.4), Porcine Liver Esterase (PLE), Dialysis tubing (appropriate MWCO), Shaking incubator.

  • Procedure:

    • Prepare two sets of release media: PBS (pH 7.4) and PBS (pH 7.4) containing a known concentration of esterase (e.g., 10 U/mL).[20]

    • Disperse a known amount of the drug-loaded vehicle (e.g., 1 mg/mL) in 1 mL of PBS.

    • Transfer the dispersion into a pre-soaked dialysis bag and seal it.

    • Place the dialysis bag into 20 mL of the release medium (one bag in the esterase-free medium, one in the esterase-containing medium).

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.

    • Calculate the cumulative percentage of drug released over time.

    • Fit the release data to kinetic models (e.g., First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[21][22][23]

Condition Expected Outcome Interpretation
PBS (pH 7.4) Minimal drug release ("burst release" from surface-adsorbed drug may occur)The ester linkage is stable under physiological pH.
PBS + Esterase Significant, time-dependent increase in drug releaseThe vehicle is responsive to the enzymatic trigger.
Protocol 6: Stability Assessment in Simulated Fluids

The delivery system must be stable during circulation.[24] Stability can be assessed by monitoring particle size (DLS) and drug leakage (HPLC) over time in simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and 50% human plasma.[1][7]

Protocol 7: In Vitro Cytotoxicity Assay

Biocompatibility is essential for any material intended for therapeutic use.[25][26] The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[22]

  • Materials: Selected cell line (e.g., a cancer cell line like HeLa and a normal cell line like L929), Drug-loaded vehicle, "Empty" vehicle (no drug), Free drug, DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the drug-loaded vehicle, empty vehicle, and free drug in the cell culture medium.

    • Replace the old medium with the medium containing the test articles. Include untreated cells as a control.

    • Incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.

In Vivo Evaluation: A Roadmap

In vivo studies are essential to understand the pharmacokinetics, biodistribution, and therapeutic efficacy of the drug delivery system in a complex biological environment.[27] These protocols should be performed in compliance with animal welfare regulations.

Protocol Outline 8: Pharmacokinetic (PK) and Biodistribution Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug when delivered by the vehicle compared to the free drug.[14]

  • Methodology:

    • Administer the drug-loaded vehicle and free drug (at equivalent doses) to animal models (e.g., mice or rats) via the intended route (e.g., intravenous injection).

    • At specified time points, collect blood samples.

    • After the final time point, euthanize the animals and harvest major organs (liver, spleen, kidney, lung, heart, and tumor if applicable).

    • Extract the drug from plasma and homogenized tissues and quantify its concentration using LC-MS/MS.

    • Calculate key PK parameters (e.g., half-life, clearance, volume of distribution, AUC) and quantify the drug accumulation in different organs.

Protocol Outline 9: Preliminary Efficacy and Toxicity Assessment
  • Objective: To evaluate the therapeutic benefit and safety of the drug-loaded vehicle in a disease model.

  • Methodology:

    • Establish a relevant animal model (e.g., a tumor xenograft model for an anticancer drug).

    • Divide animals into groups: (1) Saline control, (2) Empty vehicle, (3) Free drug, (4) Drug-loaded vehicle.

    • Administer treatments periodically.

    • Monitor tumor volume, body weight, and signs of toxicity throughout the study.

    • At the end of the study, perform histological analysis of tumors and major organs to assess efficacy and toxicity.

Data Interpretation and Troubleshooting

Potential Issue Possible Cause Troubleshooting Step
Low Synthesis Yield Incomplete reaction; side reactions; poor purification.Optimize reaction conditions (temp, time, catalyst); use activated carboxylic acid; refine chromatography.
Premature Drug Release Hydrolytic instability of the ester bond.Modify the steric hindrance around the ester group to increase stability.[10]
Low Drug Loading Poor drug-vehicle compatibility; inefficient conjugation/encapsulation.Change conjugation chemistry; optimize formulation parameters (e.g., solvent, polymer concentration).
High Cytotoxicity of Empty Vehicle Inherent toxicity of the molecule or its degradation products.Perform dose-response curves to find a safe concentration; modify the vehicle's structure to enhance biocompatibility.

Conclusion and Future Directions

The systematic investigation outlined in this application note provides a comprehensive pathway to evaluate Oxan-2-yl cyclohexanecarboxylate as a potential drug delivery vehicle. Positive outcomes from the in vitro studies—specifically, high stability in the absence of esterase and rapid, triggered release in its presence, coupled with low intrinsic cytotoxicity—would strongly support advancing the system to preclinical in vivo models. Future work could involve modifying the cyclohexyl and oxanyl moieties to fine-tune properties such as lipophilicity, release kinetics, and target specificity, thereby optimizing the platform for specific therapeutic applications.

References

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Application Notes & Protocols: Evaluating Oxan-2-yl Cyclohexanecarboxylate as a Novel Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Oxan-2-yl cyclohexanecarboxylate as a novel, potentially safer plasticizer for Polyvinyl Chloride (PVC). While direct data on this specific molecule is not yet established in peer-reviewed literature, its constituent moieties—a cyclohexanoate group, similar to the well-established non-phthalate plasticizer Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), and an oxane (tetrahydropyran) ring—suggest a plausible basis for investigation.[1][2] This guide is therefore presented as a prospective research framework, outlining the scientific rationale, synthesis protocols, and a complete suite of standardized evaluation methodologies to characterize its performance and safety profile. The protocols herein are grounded in established ASTM and ISO standards to ensure data integrity and comparability.

Introduction & Scientific Rationale

Plasticizers are essential additives that increase the flexibility, workability, and extensibility of polymers.[3] For decades, phthalate esters have dominated the market for flexible PVC applications.[4] However, mounting regulatory pressure and health concerns regarding certain low-molecular-weight phthalates as potential endocrine disruptors have accelerated the search for safer alternatives.[5][6]

This has led to the successful development and adoption of non-phthalate plasticizers, with cyclohexanoates like DINCH becoming a leading alternative for sensitive applications such as toys, medical devices, and food packaging.[1][2] These molecules replace the aromatic ring of phthalates with a hydrogenated cyclohexane ring, which has been associated with a more favorable toxicological profile.[2][6]

The subject of this guide, Oxan-2-yl cyclohexanecarboxylate, is a novel ester combining a cyclohexanecarboxylate backbone with an oxane (tetrahydropyran, THP) alcohol derivative. The rationale for its investigation rests on two key structural features:

  • The Cyclohexanecarboxylate Core: This structure is analogous to proven non-phthalate plasticizers, suggesting good compatibility with PVC and a potentially low toxicity profile.[4][7]

  • The Oxan-2-yl (THP) Moiety: Tetrahydropyranyl ethers are known for their stability under various conditions.[8][9] As an ester, this group's polarity and molecular shape could influence key plasticizer properties such as gelling behavior, efficiency, migration resistance, and thermal stability.

This document provides the necessary protocols to synthesize this molecule and rigorously evaluate its potential as a high-performance, safer plasticizer.

Synthesis Pathway and Characterization

The synthesis of Oxan-2-yl cyclohexanecarboxylate can be approached via standard esterification methods. The most common route involves the reaction of an alcohol with an acid or acid derivative.

Proposed Synthesis: Acid-Catalyzed Esterification

A plausible route is the reaction of cyclohexanecarboxylic acid with 3,4-dihydro-2H-pyran (DHP), which, under acidic catalysis, forms the tetrahydropyranyl (THP) ether/ester.[10]

  • Reactants: Cyclohexanecarboxylic acid, 3,4-Dihydro-2H-pyran (DHP)

  • Catalyst: A strong acid catalyst such as p-toluenesulfonic acid (TsOH) or a heterogeneous acid catalyst like silica-supported ammonium bisulfate for easier workup.[10][11]

  • Solvent: An inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve cyclohexanecarboxylic acid in the chosen solvent.

    • Add a catalytic amount of the acid catalyst.

    • Slowly add a slight molar excess (e.g., 1.1 equivalents) of DHP to the solution at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Physicochemical Characterization

The purified product should be characterized to confirm its identity and purity.

PropertyAnalytical MethodPurpose
Structure ¹H NMR, ¹³C NMR, FT-IRConfirms chemical structure and functional groups.
Purity GC-MS, HPLCQuantifies purity and identifies any residual reactants or byproducts.
Appearance Visual InspectionRecords physical state (e.g., clear, colorless liquid).
Density Pycnometer or Density MeterDetermines mass per unit volume.
Viscosity Rotational ViscometerMeasures resistance to flow, crucial for plastisol formulation.
Water Solubility OECD Guideline 105Assesses potential for environmental partitioning.[6]

Experimental Protocols for Performance Evaluation in PVC

The following protocols describe the preparation of flexible PVC formulations and the subsequent testing of key performance metrics according to international standards.

PVC Formulation and Sample Preparation

A standard PVC plastisol formulation should be used for initial screening. The levels can be adjusted for application-specific testing.

Table 1: Standard PVC Plastisol Formulation

Component Parts per Hundred Resin (phr) Purpose
PVC Resin (K-value 67-70) 100 Polymer Matrix
Oxan-2-yl cyclohexanecarboxylate 50 Test Plasticizer

| Heat Stabilizer (e.g., Ca/Zn) | 2 | Prevents thermal degradation during processing. |

Protocol 3.1.1: Plastisol Preparation and Sheet Formation

  • Weigh the plasticizer and heat stabilizer into a mixing vessel.

  • Slowly add the PVC resin while stirring at low speed to ensure uniform wetting and avoid agglomeration.

  • Increase mixing speed and continue for 15-20 minutes until a homogenous, lump-free paste (plastisol) is formed.

  • De-aerate the plastisol in a vacuum chamber to remove trapped air bubbles.

  • Pour the plastisol into a leveled mold and cure in an oven at 160-180°C for 5-10 minutes to create a fused PVC sheet of uniform thickness (e.g., 1-2 mm).

  • Allow the sheet to cool to room temperature.

  • Condition the prepared sheets for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

Workflow for Comprehensive Plasticizer Evaluation

The following diagram outlines the logical flow for testing the novel plasticizer against a control (e.g., DINCH or DEHP).

G cluster_prep 1. Formulation & Preparation cluster_eval 2. Performance Evaluation (ASTM/ISO Standards) cluster_analysis 3. Data Analysis & Conclusion Formulate Formulate PVC Plastisol (100 PVC, 50 phr Plasticizer, 2 phr Stabilizer) Prepare Prepare Plastisol & Cure Sheets Formulate->Prepare Mech Mechanical Properties (Hardness, Tensile Strength, Elongation) Prepare->Mech Therm Thermal Properties (Thermal Stability, Volatility) Prepare->Therm Migr Permanence Properties (Migration, Extraction) Prepare->Migr Compare Compare Data vs. Control (e.g., DINCH/DEHP) Mech->Compare Therm->Compare Migr->Compare Conclude Draw Conclusions on Viability Compare->Conclude

Caption: Workflow for Evaluating a Novel Plasticizer.

Mechanical Properties

Mechanical tests determine the effectiveness of the plasticizer in softening the PVC.

Protocol 3.3.1: Hardness Measurement (ASTM D2240) [12][13][14]

  • Use a calibrated Shore A durometer.[15]

  • Place the conditioned PVC sheet on a hard, flat surface.

  • Apply the durometer presser foot to the sample, ensuring it is parallel to the surface.[13]

  • Record the hardness value within 1 second of firm contact.

  • Take at least five measurements at different points on the sample and report the average.

Protocol 3.3.2: Tensile Properties (ASTM D412) [16][17][18]

  • Cut dumbbell-shaped specimens from the conditioned PVC sheet using a die.

  • Measure the initial thickness and width of the narrow section of each specimen.

  • Place the specimen into the grips of a universal testing machine (tensile tester).

  • Apply a tensile load at a constant rate of grip separation (e.g., 20 inches/minute) until the specimen breaks.[17]

  • Record the force and elongation throughout the test.

  • Calculate Tensile Strength (stress at break), and Ultimate Elongation (elongation at break).[18]

Permanence Properties

These tests evaluate the plasticizer's ability to remain within the polymer matrix over time and under stress.

Protocol 3.4.1: Volatile Loss (ASTM D1203) [19]

  • Cut a circular specimen from the PVC sheet and weigh it accurately (W₁).

  • Place the specimen in a container with activated carbon, ensuring it is surrounded but not in direct contact.

  • Heat the assembly in an oven for a specified time and temperature (e.g., 24 hours at 70°C).

  • After cooling, remove the specimen, clean any carbon dust, and reweigh (W₂).

  • Calculate the percentage of volatile loss: Loss (%) = [(W₁ - W₂) / W₁] * 100.

Protocol 3.4.2: Plasticizer Migration to Another Surface (ASTM D2199) [20][21]

  • This test measures the transfer of plasticizer to a contacting surface, such as a lacquer-coated panel.

  • Place the PVC sample onto the test surface under a specified pressure (e.g., 1/2 psi).

  • Heat the assembly in an oven at a set temperature (e.g., 50°C) for a defined period (e.g., 72 hours).[21]

  • After cooling, remove the PVC fabric and visually inspect the lacquer surface for any softening, marring, or printing, and rate the degree of migration.[21]

Thermal Stability

This evaluates the resistance of the plasticized PVC to degradation at elevated temperatures.

Protocol 3.5.1: Accelerated Aging (ISO 188) [22][23][24]

  • Prepare tensile specimens as per ASTM D412.[16]

  • Measure the initial tensile strength and elongation of unaged control specimens.

  • Place a set of specimens in a controlled air-circulating oven at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 7 days).[25]

  • After the aging period, remove the specimens, condition them back to room temperature for 24 hours.

  • Measure the final tensile strength and elongation of the aged specimens.

  • Calculate the percentage retention of these properties to determine the effect of thermal aging.

Expected Performance and Data Interpretation

The performance of Oxan-2-yl cyclohexanecarboxylate should be benchmarked against a well-known plasticizer like DINCH.

Table 2: Hypothetical Performance Comparison

Property Test Standard Oxan-2-yl Cyclohexanecarboxylate (Expected) Control (DINCH) Interpretation
Hardness (Shore A) ASTM D2240 80 - 85 82 - 87 A lower value indicates higher plasticizing efficiency.
Tensile Strength (MPa) ASTM D412 15 - 18 16 - 19 Measures the material's strength.
Ultimate Elongation (%) ASTM D412 300 - 350 320 - 370 Higher values indicate greater flexibility.
Volatility (% Loss) ASTM D1203 < 1.5% < 1.0% Lower loss is critical for high-temp applications and longevity.
Migration ASTM D2199 No to slight effect No to slight effect Lower migration is essential for material compatibility.

| Tensile Retention (%) | ISO 188 | > 85% | > 90% | Higher retention indicates better thermal stability. |

Conclusion and Future Directions

This document provides a structured, scientifically-grounded framework for the comprehensive evaluation of Oxan-2-yl cyclohexanecarboxylate as a novel plasticizer. By adhering to standardized protocols, researchers can generate reliable and comparable data on its mechanical performance, permanence, and thermal stability.

Positive results from these evaluations—specifically, performance comparable or superior to existing non-phthalate plasticizers like DINCH—would warrant progression to more advanced studies. These would include dynamic mechanical analysis (DMA) to understand viscoelastic properties, long-term aging studies, and comprehensive toxicological and ecotoxicological assessments to confirm its safety profile for sensitive applications. The successful validation of this molecule could provide a valuable new option in the portfolio of safe, high-performance plasticizers.

References

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Application Notes & Protocols for the Biological Evaluation of Oxan-2-yl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive framework for the systematic investigation of the biological activity of Oxan-2-yl cyclohexanecarboxylate. The protocols and strategies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery.[1][2] The structure of Oxan-2-yl cyclohexanecarboxylate, combining a cyclohexanecarboxylic acid derivative with a tetrahydropyran (THP) moiety, suggests a rich potential for diverse biological effects, drawing from the known activities of these chemical classes. This guide presents a phased approach, beginning with broad primary screening to identify potential cytotoxic, and antimicrobial properties, and progressing to more focused secondary assays to elucidate potential mechanisms of action, such as enzyme inhibition or receptor interaction. The methodologies are grounded in established principles of drug discovery, emphasizing robust experimental design, the inclusion of self-validating controls, and clear data interpretation pathways.

Introduction and Scientific Rationale

Oxan-2-yl cyclohexanecarboxylate (CAS: 181224-88-4) is a small molecule characterized by two key structural motifs: a cyclohexanecarboxylate core and a tetrahydropyran (THP or oxane) ring.[3] While direct biological data for this specific compound is not widely available in public literature, a rationale for its investigation can be built upon the well-documented activities of its constituent parts.

  • Cyclohexanecarboxylic Acid Derivatives: This class of compounds has demonstrated a remarkable breadth of biological activities. Various derivatives have been reported to exhibit anti-inflammatory, antimicrobial, anti-ulcer, and protease inhibitory effects.[4][5][6] The cyclohexane ring provides a rigid scaffold that can be functionalized to interact with specific biological targets.

  • Tetrahydropyran (THP) Moiety: The THP ring is a prevalent feature in numerous biologically active natural products and synthetic drugs.[7] It is considered a bioisostere of cyclohexane but introduces a polar oxygen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity to protein targets and improving pharmacokinetic (ADME) properties.[8]

This convergence of a proven bioactive scaffold with a functionality-enhancing moiety makes Oxan-2-yl cyclohexanecarboxylate a compelling candidate for biological screening. The following protocols are designed to systematically uncover its therapeutic potential.

A Phased Strategy for Biological Characterization

A tiered or phased screening approach is a cornerstone of modern drug discovery, enabling a cost-effective and logical progression from initial "hit" identification to more complex mechanistic studies.[1][9] We propose a three-phase workflow to comprehensively profile Oxan-2-yl cyclohexanecarboxylate.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: In Vivo & Advanced Studies P1_Cytotoxicity Cytotoxicity & Viability Assays P2_Enzyme Enzyme Inhibition Assays P1_Cytotoxicity->P2_Enzyme If active P2_Receptor Receptor Binding Assays P1_Cytotoxicity->P2_Receptor If active P1_Antimicrobial Antimicrobial Screening P3_InVivo Preliminary In Vivo Efficacy Models P1_Antimicrobial->P3_InVivo If potent P2_Enzyme->P3_InVivo P2_Receptor->P3_InVivo P2_AntiInflammatory Cell-Based Anti- Inflammatory Assays P2_AntiInflammatory->P3_InVivo If active P3_ADME ADME/Tox Profiling P3_InVivo->P3_ADME start Oxan-2-yl cyclohexanecarboxylate start->P1_Cytotoxicity start->P1_Antimicrobial start->P2_AntiInflammatory

Caption: A phased workflow for the biological evaluation of a novel compound.

Phase 1: Primary Screening Protocols

The initial phase aims to cast a wide net to detect any significant biological activity. The assays are typically cell-based, robust, and amenable to a multi-concentration format to establish dose-dependency.

Protocol: In Vitro Cytotoxicity and Cell Viability (MTT Assay)

Rationale: The MTT assay is a fundamental colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10][11] This initial screen is crucial to identify potential anticancer activity or general toxicity, which informs the concentration range for subsequent cell-based assays.[12][13]

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) for selectivity assessment.[11][14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Oxan-2-yl cyclohexanecarboxylate

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11]

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of Oxan-2-yl cyclohexanecarboxylate in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove old medium from the cells and add 100 µL of the compound dilutions.

  • Controls: Include wells for:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used (e.g., 0.5%).[11]

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

  • Incubation: Incubate plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Data Presentation:

Cell LineCompoundIC₅₀ (µM) after 48hSelectivity Index (SI)*
MCF-7Oxan-2-yl cyclohexanecarboxylateExperimental ValueCalculated Value
A549Oxan-2-yl cyclohexanecarboxylateExperimental ValueCalculated Value
HEK293Oxan-2-yl cyclohexanecarboxylateExperimental ValueN/A
MCF-7Doxorubicin (Positive Control)Experimental ValueCalculated Value

*SI = IC₅₀ in non-cancerous cell line / IC₅₀ in cancer cell line

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: Given that various cyclohexane derivatives exhibit antimicrobial properties, it is logical to screen Oxan-2-yl cyclohexanecarboxylate against a panel of pathogenic bacteria and fungi.[4][15] The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • 96-well plates.

  • Standard antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi) as positive controls.[16]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to create a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include wells for:

    • Growth Control: Microbes in broth without the compound.

    • Sterility Control: Broth only.

    • Positive Control: Serial dilutions of a standard antibiotic.

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration well with no visible turbidity (growth).

Data Presentation:

MicroorganismCompoundMIC (µg/mL)
S. aureusOxan-2-yl cyclohexanecarboxylateExperimental Value
E. coliOxan-2-yl cyclohexanecarboxylateExperimental Value
C. albicansOxan-2-yl cyclohexanecarboxylateExperimental Value
S. aureusAmpicillin (Positive Control)Experimental Value

Phase 2: Secondary & Mechanistic Assays

If promising activity ("hits") is identified in Phase 1, the next step is to investigate the potential mechanism of action (MoA). The choice of assays should be guided by the primary screening results and the known pharmacology of related structures.

Protocol: General Enzyme Inhibition Assay

Rationale: Many drugs exert their effects by inhibiting enzymes. Given that cyclohexane derivatives have been shown to inhibit proteases, a general biochemical assay is a logical next step to determine if Oxan-2-yl cyclohexanecarboxylate acts as an enzyme inhibitor.[6] This protocol is a template that must be adapted to a specific enzyme-substrate system (e.g., trypsin, a kinase, or a phosphatase).[17][18]

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Mix Mix Enzyme & Inhibitor (Pre-incubation) Prep_Reagents->Mix Prep_Dilutions Prepare Inhibitor Serial Dilutions Prep_Dilutions->Mix Initiate Initiate Reaction (Add Substrate) Mix->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Measure Measure Signal (e.g., Absorbance) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Value Calculate->Determine

Caption: General workflow for a biochemical enzyme inhibition assay.[18]

Step-by-Step Methodology (Template):

  • Reagent Preparation: Prepare solutions of a purified enzyme, its specific substrate, and the test compound in an optimized assay buffer.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of enzyme to each well. Add various concentrations of the test compound. Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to bind to the enzyme.[17]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells simultaneously.[17]

  • Signal Detection: Incubate for a set time at the enzyme's optimal temperature. Measure the formation of product or depletion of substrate using an appropriate method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Plot this against the log of concentration to determine the IC₅₀ value.

Protocol: Competitive Receptor-Ligand Binding Assay

Rationale: Receptor binding assays are crucial for identifying compounds that interact with cell surface or nuclear receptors, a major class of drug targets.[19] This type of assay determines if the test compound can displace a known, labeled ligand from its receptor, indicating competitive binding.[20][21]

Step-by-Step Methodology (Conceptual):

  • Reagent Preparation: Prepare a source of the receptor (e.g., cell membranes expressing the receptor of interest), a labeled ligand (radiolabeled or fluorescent), and dilutions of the test compound.[21]

  • Binding Reaction: In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compound.

  • Controls:

    • Total Binding: Receptor + Labeled Ligand (no competitor).

    • Non-specific Binding (NSB): Receptor + Labeled Ligand + a high concentration of an unlabeled known ligand to saturate the receptors.

  • Incubation: Allow the mixture to incubate and reach binding equilibrium.

  • Separation: Separate the bound from the unbound labeled ligand (e.g., using filtration plates).[19]

  • Detection: Quantify the amount of bound labeled ligand using an appropriate reader (e.g., scintillation counter for radioligands).

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Determine the ability of the test compound to reduce specific binding and calculate its IC₅₀ or Ki (inhibition constant).

References

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assays Using a Novel Plant-Derived Compound.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Poczta, W., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC.
  • PharmaFeatures. (2024).
  • Frontiers. Introduction to small molecule drug discovery and preclinical development.
  • Singh, S. et al. In Vitro Assays for Screening Small Molecules. PubMed.
  • Creative Biolabs. Receptor Ligand Binding Assay.
  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Google Patents. (1982).
  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Roy, P.S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays of Sekikaic Acid.
  • BenchChem. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • PubChem.
  • PharmaBlock. Tetrahydropyrans in Drug Discovery.
  • ChemicalBook. (2023).
  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • MDPI. (2019). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Oxan-2-yl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

[].

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of oxan-2-yl cyclohexanecarboxylate (commonly referred to as the tetrahydropyran-2-yl or THP ester of cyclohexanecarboxylic acid).

The protection of carboxylic acids as THP esters forms an acyl hemiacetal[1]. While this is a foundational transformation in drug development, it is notoriously plagued by inconsistent yields due to competing side reactions and extreme sensitivity to workup conditions. This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols to ensure high-yielding, reproducible syntheses.

Part 1: Reaction Dynamics & FAQs

Q: Why is my isolated yield of the THP ester so inconsistent, even when starting material is fully consumed? A: The most common culprit is post-reaction hydrolysis . THP esters of carboxylic acids are acyl hemiacetals, making them highly labile in the presence of trace acid and moisture[1]. If your acid catalyst is not completely neutralized before rotary evaporation, the combination of heat, trace acid, and ambient moisture will rapidly push the equilibrium backward, hydrolyzing the product back to cyclohexanecarboxylic acid.

Q: I am observing a viscous, sticky byproduct in my crude mixture. What is happening? A: You are observing the cationic polymerization of 3,4-dihydro-2H-pyran (DHP) . When DHP is exposed to a strong acid catalyst (like p -TsOH) at room temperature or higher, the initial protonation forms an oxocarbenium ion. If the carboxylic acid does not trap this intermediate fast enough, another molecule of DHP will attack it. This triggers a runaway chain reaction, consuming your DHP and leaving a polymeric matrix that traps your product.

Q: Which acid catalyst provides the best balance of reactivity and stability? A: While p -Toluenesulfonic acid ( p -TsOH) in dry halogenated solvents is a classic and rapid method[2], it carries a high risk of DHP polymerization if temperature is not strictly controlled. For highly reproducible, scalable results, Methanesulfonic acid (MSA) at 0 °C is excellent[3]. For highly sensitive substrates, Pyridinium p -toluenesulfonate (PPTS) is the gold standard; its mild pKa (~5.2) minimizes polymerization, though it requires longer reaction times.

Part 2: Visualizing the Chemistry

To understand how to control the reaction, we must first map the mechanistic causality and the troubleshooting logic.

Mechanism A Cyclohexanecarboxylic Acid E Oxan-2-yl cyclohexanecarboxylate A->E Nucleophilic Attack B 3,4-Dihydro-2H-pyran (DHP) D Oxocarbenium Intermediate B->D Protonation C Acid Catalyst (H+) C->D D->E

Mechanistic pathway of THP esterification via an oxocarbenium intermediate.

Troubleshooting Start Low Yield of THP Ester NMR Analyze Crude 1H NMR / TLC Start->NMR Poly Issue: DHP Polymerization NMR->Poly Hydro Issue: Product Hydrolysis NMR->Hydro Incomp Issue: Incomplete Conversion NMR->Incomp SolPoly Solution: Cool to 0°C, add DHP slowly Poly->SolPoly SolHydro Solution: Quench with base BEFORE evaporation Hydro->SolHydro SolIncomp Solution: Ensure anhydrous conditions Incomp->SolIncomp

Diagnostic workflow for troubleshooting low yields in THP ester synthesis.

Part 3: Quantitative Catalyst Comparison

Selecting the right catalyst dictates the operational parameters of your experiment. Below is a comparative summary of common catalysts used for THP esterification.

CatalystpKa (approx.)Reaction RateDHP Polymerization RiskTypical Yield RangeOperational Recommendation
p -TsOH -2.8Very Fast (< 1 h)High70 - 85%Use only at 0 °C; requires immediate basic quench.
MSA -1.9Fast (1 - 2 h)Moderate-High80 - 90%Highly scalable[3]; strict dropwise DHP addition required.
PPTS 5.2Moderate (4 - 12 h)Low85 - 95%Best for complex/sensitive substrates; room temperature viable.
Amberlyst-15 N/A (Solid)Fast (2 - 4 h)Moderate80 - 90%Excellent for easy workup (simple filtration removes acid).

Part 4: Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes Methanesulfonic acid (MSA) or p -TsOH in dichloromethane (DCM), incorporating critical self-validating checkpoints to ensure the reaction does not succumb to polymerization or workup hydrolysis[4][5].

Materials Required:
  • Cyclohexanecarboxylic acid (1.0 eq, thoroughly dried)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq, freshly distilled)

  • Methanesulfonic acid (MSA) or p -TsOH (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3​ or 1,2-ethylenediamine[5]

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. The exclusion of water is mandatory to prevent the reverse reaction.

  • Substrate Dissolution: Dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Catalyst Addition & Thermal Control: Add the acid catalyst (0.05 eq). Immediately cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses the activation energy required for DHP-DHP cationic polymerization.

  • Controlled Reagent Addition: Add DHP (1.5 eq) dropwise over 15–30 minutes using a syringe pump or addition funnel. Do not add in a single portion.

  • Self-Validation (Reaction Monitoring): Stir at 0 °C for 1 hour. Validate reaction progress via TLC (Hexanes/EtOAc, stain with Bromocresol Green). The carboxylic acid spot (yellow on blue background) must completely disappear. If unreacted acid remains, allow warming to room temperature for an additional hour.

  • Critical Quench Step: DO NOT evaporate the solvent yet. While still stirring, add a mild base to neutralize the catalyst. You can use saturated aqueous NaHCO3​ [4] or a few drops of 1,2-ethylenediamine[5] until the aqueous phase tests basic (pH 8-9). Causality: Neutralizing the acid while the product is still solvated prevents the concentration-driven, acid-catalyzed hydrolysis of the acyl hemiacetal during rotary evaporation.

  • Isolation: Transfer to a separatory funnel. Wash the organic layer with water, then brine. Dry over anhydrous Na2​SO4​ (avoid MgSO4​ if it is slightly acidic). Filter and concentrate under reduced pressure to yield the oxan-2-yl cyclohexanecarboxylate.

References

  • A New Method for Expeditious Ketone Synthesis from Acids via Acyl Hemiacetals. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of (±)-Methyl Tuberonate, a Potato Tuber-forming Substance, and Its Epimer. Bioscience, Biotechnology, and Biochemistry - Taylor & Francis.[Link]

  • Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development - ACS Publications.[Link]

  • Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone Intermediate. The Journal of Organic Chemistry - ACS Publications.[Link]

  • The Process Development of Ravuconazole: An Efficient Multikilogram Scale Preparation of an Antifungal Agent. Organic Process Research & Development - ACS Publications.[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Oxan-2-yl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the tetrahydropyranyl (THP) group as a robust protecting strategy for alcohols. However, when applying this chemistry to carboxylic acids—specifically to synthesize Oxan-2-yl cyclohexanecarboxylate —the resulting functional group is a hemiacetal ester [1].

Hemiacetal esters exhibit significantly different stability profiles compared to standard THP ethers. They are highly susceptible to reversible cleavage, and the reaction conditions required for their formation often trigger competing side reactions[2]. This guide provides a mechanistic breakdown of these failures and self-validating protocols to ensure high-yielding, reproducible syntheses.

Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first map the reaction's causal pathways. The diagram below illustrates the desired catalytic cycle alongside the two most common failure branches: cationic polymerization and hydrolytic degradation.

G SM Cyclohexanecarboxylic Acid + 3,4-Dihydro-2H-pyran (DHP) Int Oxocarbenium Intermediate SM->Int Acid Catalyst (H+) Protonation Prod Oxan-2-yl cyclohexanecarboxylate (Target THP Ester) Int->Prod Nucleophilic Attack by Carboxylic Acid Side1 Poly-DHP (Viscous Byproduct) [Strong Acid / High Temp] Int->Side1 Cationic Polymerization (Excess DHP) Side2 Hydrolysis to Starting Material [Moisture / Aqueous Acid] Prod->Side2 Reversible Cleavage (H2O / H+)

Reaction pathway of THP esterification highlighting key mechanistic branches and side reactions.

Troubleshooting FAQs

Q1: My reaction mixture turns dark and highly viscous, and I cannot isolate the product. What is happening? A1: You are observing the cationic ring-opening polymerization of 3,4-dihydro-2H-pyran (DHP)[3].

  • Causality: DHP is highly susceptible to polymerization when exposed to strong Brønsted acids (e.g., p-toluenesulfonic acid, p-TsOH) or Lewis acids (e.g., BF₃·OEt₂)[3]. Strong acids generate a persistent, highly reactive oxocarbenium ion. Because a carboxylic acid is a relatively weak nucleophile compared to an alcohol, the oxocarbenium intermediate frequently undergoes successive electrophilic additions with unreacted DHP molecules rather than forming the desired ester.

  • Solution: Switch to a milder acid catalyst. Pyridinium p-toluenesulfonate (PPTS) provides a perfectly tuned pKa (~5.2) that is acidic enough to activate DHP but mild enough to suppress runaway cationic polymerization[4][5]. Additionally, adding DHP dropwise at 0 °C controls its local concentration, further mitigating poly-DHP formation.

Q2: The reaction shows complete conversion on TLC, but after workup, I only recover cyclohexanecarboxylic acid. Why? A2: Your product is undergoing spontaneous hydrolytic degradation during isolation.

  • Causality: THP esters of carboxylic acids are hemiacetal esters, making them exponentially more sensitive to acidic hydrolysis than standard THP ethers[1][2]. The deprotection mechanism involves the protonation of the pyran oxygen followed by reversible acetal cleavage[6]. If your workup includes an aqueous acid wash, or if you concentrate the reaction mixture without neutralizing the acid catalyst first, the equilibrium violently shifts back to the starting materials.

  • Solution: You must implement a strict basic quench. Directly add saturated aqueous NaHCO₃ to the reaction mixture before any solvent evaporation[6]. If column chromatography is required, the silica gel must be pre-treated with 1% triethylamine (TEA) to neutralize its inherent acidity.

Q3: Can I use methanol or ethanol as a co-solvent to improve the solubility of my starting materials? A3: Absolutely not. The use of alcoholic solvents will lead to rapid acetal exchange (transesterification)[1][7].

  • Causality: The oxocarbenium intermediate is a hard electrophile. It will preferentially react with the more nucleophilic primary alcohol (methanol/ethanol) rather than the sterically hindered cyclohexanecarboxylic acid, yielding 2-methoxytetrahydropyran as a dead-end byproduct. Furthermore, if the THP ester has already formed, alcohols will cleave it via alcoholysis[8].

  • Solution: Always use strictly anhydrous, non-nucleophilic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Quantitative Catalyst Comparison

To optimize your synthesis, review the empirical data below comparing the three most common catalytic systems used for THP esterification.

Catalyst SystemApprox. pKaTypical LoadingReaction TimeExpected YieldSide Reaction RiskWorkup Requirement
p-TsOH -2.81–5 mol%1–2 hours40–60%High (DHP Polymerization)Strict aqueous base quench
PPTS 5.210–20 mol%4–8 hours85–95%Low Mild aqueous base quench
Amberlyst-15 N/A (Solid)10% w/w2–4 hours80–90%Moderate Simple filtration
Standard Operating Procedure (SOP): Optimized Synthesis using PPTS

This self-validating protocol is designed to suppress DHP polymerization and prevent hydrolytic degradation during the isolation of Oxan-2-yl cyclohexanecarboxylate.

Materials Required:

  • Cyclohexanecarboxylic acid (1.0 eq, 10 mmol)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq, 15 mmol)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add cyclohexanecarboxylic acid (10 mmol) and anhydrous DCM (20 mL) to the flask. Stir until completely dissolved.

  • Catalyst Addition: Add PPTS (1.0 mmol) to the solution. Self-Validation Check: The solution should remain clear. PPTS prevents the immediate exothermic spiking seen with stronger acids[5].

  • Controlled Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add DHP (15 mmol) over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 8 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a new, less polar spot.

  • Critical Quenching: Once complete, do not concentrate the mixture . Directly add 10 mL of saturated aqueous NaHCO₃ to the reaction flask and stir vigorously for 15 minutes. Causality: Neutralizing the PPTS before concentrating prevents the catalyst from becoming highly concentrated and driving product hydrolysis[6].

  • Extraction & Drying: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low water-bath temperature (<30 °C) to afford the crude Oxan-2-yl cyclohexanecarboxylate.

  • Purification: Purify via flash chromatography using triethylamine-neutralized silica gel (1% TEA in hexanes) to prevent acid-catalyzed cleavage on the column.

References
  • Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group | Macromolecules - ACS Publications. 1

  • What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? | Chemistry Stack Exchange. 8

  • Buy 3,4-Dihydro-2H-pyran | 110-87-2 | Smolecule. 3

  • Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis | Benchchem. 6

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry | PMC - NIH. 2

  • WO2005058812A2 - Prostaglandin synthesis | Google Patents. 4

  • Protection of alcohols with 3,4-dihydro-2H-pyran and hydrolysis of the resulting tetrahydropyranyl ethers | Oxford University Press (OUP). 5

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers | Thieme Connect. 7

Sources

Technical Support Center: Optimization of Oxan-2-yl Cyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chemical nuances and common pitfalls associated with the synthesis of Oxan-2-yl cyclohexanecarboxylate (the tetrahydropyranyl or THP ester of cyclohexanecarboxylic acid).

THP esterification is a highly effective method for protecting carboxylic acids, but it is notoriously sensitive to reaction conditions, catalyst selection, and workup procedures. This guide provides a causality-driven methodology, quantitative optimization data, and a targeted troubleshooting FAQ to ensure high-yield, reproducible syntheses.

Mechanistic Workflow

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the acid-catalyzed protonation of 3,4-dihydro-2H-pyran (DHP) to form a highly reactive oxonium ion, which is subsequently attacked by the carboxylate nucleophile.

G N1 Cyclohexanecarboxylic Acid + 3,4-Dihydro-2H-pyran N2 Acid Catalysis (PPTS / p-TsOH) N1->N2 Anhydrous DCM 0 °C to RT N3 Intermediate Oxonium Ion N2->N3 Protonation of DHP N4 Nucleophilic Attack by Carboxylate N3->N4 Fast N5 Oxan-2-yl cyclohexanecarboxylate N4->N5 Deprotonation & Catalyst Regeneration

Figure 1: Mechanistic workflow for THP esterification of cyclohexanecarboxylic acid.

Self-Validating Experimental Protocol

To prevent common issues such as DHP polymerization and product hydrolysis, follow this causality-driven standard operating procedure (SOP).

  • Preparation & Moisture Exclusion: Flame-dry a round-bottom flask under inert gas (Ar or N₂).

    • Causality: Water competes with the carboxylic acid for the highly reactive oxonium intermediate, leading to DHP hydrolysis and significantly lowering yields[1].

  • Reagent Mixing: Dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M. Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq).

    • Causality: A slight stoichiometric excess of DHP (typically 1.1 to 1.5 equivalents) is required to drive the equilibrium toward complete esterification[1].

  • Catalyst Addition (Critical Step): Cool the mixture to 0 °C. Add Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) portion-wise.

    • Causality: DHP is a vinyl ether that readily undergoes exothermic cationic homopolymerization in the presence of strong acids like p-TsOH. Cooling the reaction and substituting strong acids with a milder catalyst like PPTS suppresses this destructive side reaction[1][2][3].

  • Reaction Monitoring: Warm the reaction to room temperature and stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

  • Quenching (Self-Validation): Add saturated aqueous NaHCO₃ before removing the solvent.

    • Causality: THP esters are exceptionally acid-sensitive. Concentrating the mixture with an active acid catalyst present will drive the reverse reaction (deprotection) during solvent evaporation[4][5].

  • Workup: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Optimization Data

The choice of catalyst and temperature directly dictates the ratio of desired product to polymerized byproduct. The table below summarizes the optimization landscape for this transformation.

Table 1: Optimization of Reaction Conditions for THP Esterification

Catalyst (mol %)SolventTemp (°C)Time (h)DHP PolymerizationIsolated Yield (%)
p-TsOH (10%)DCM251High45%
p-TsOH (1%)DCM0 to 252Moderate72%
PPTS (10%) DCM 0 to 25 4 Low 94%
Amberlyst-15 (10 wt%)Solvent-free252Low96%
BF₃·Et₂O (5%)THF03High55%

Note: While Amberlyst-15 provides excellent yields and simplifies workup (requiring only filtration), PPTS remains the homogenous gold standard for sensitive substrates.

Troubleshooting Guide & FAQs

Q1: I am observing a viscous, high-molecular-weight residue after concentration. What is this and how do I prevent it? A1: This byproduct is poly(dihydropyran). DHP readily undergoes cationic polymerization when exposed to strong acids[1]. To mitigate this, transition to a milder acid catalyst such as [2][3], or utilize a heterogeneous solid-supported catalyst like Amberlyst-15[1]. Additionally, adding the catalyst slowly at 0 °C reduces the local concentration of active oxonium ions, favoring the bimolecular reaction with your carboxylic acid over DHP chain propagation.

Q2: My TLC shows complete conversion, but my isolated yield of the THP ester is very low. Where is my product going? A2: Your product is likely hydrolyzing during the workup. Oxan-2-yl cyclohexanecarboxylate is an acetal-like ester and is exceptionally sensitive to acidic hydrolysis[4][6]. If you concentrate the reaction mixture on a rotary evaporator without first neutralizing the acid catalyst, the increasing concentration of acid and trace moisture will cleave the THP ester back to cyclohexanecarboxylic acid and 5-hydroxypentanal. Always quench the reaction with saturated NaHCO₃ or triethylamine before solvent evaporation.

Q3: Can I use this THP ester in subsequent Grignard or reduction reactions? A3: Yes. The primary advantage of the tetrahydropyranyl (THP) protecting group is its robust stability against strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), and metal hydride reducing agents (such as LiAlH₄ or Red-Al), provided no Lewis acids are present[5][6][7].

Q4: The NMR spectrum of my purified product shows complex multiplets in the 1.5–2.0 ppm range. Does this indicate impurities? A4: Not necessarily. The THP ring inherently introduces multiple overlapping methylene signals in the 1.5–2.0 ppm region, which will overlap heavily with the signals from your cyclohexyl ring[5]. Look for the diagnostic anomeric proton signal—a characteristic triplet or multiplet typically appearing between 5.9 and 6.1 ppm for THP esters. If this signal integrates correctly relative to your cyclohexyl α -proton, your product is likely pure.

References
  • [6] - Sigma-Aldrich.

  • [2] - ACS Publications.

  • [7] - Google Patents.

  • [1] - BenchChem.

  • [4] - Wikipedia.

  • [5] - Thieme Connect.

  • [3] - Total Synthesis.

Sources

"challenges in the characterization of Oxan-2-yl cyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the characterization of Oxan-2-yl cyclohexanecarboxylate (commonly referred to as the tetrahydropyranyl or THP ester of cyclohexanecarboxylic acid).

This guide is engineered for researchers, analytical chemists, and drug development professionals. It bypasses basic definitions to directly address the mechanistic causes of characterization failures—specifically focusing on spectroscopic overlap, ionization lability, and chromatographic degradation.

I. Diagnostic FAQs: Troubleshooting Characterization Bottlenecks

NMR Spectroscopy: Resolving Spectral Overlap

Q: Why does the 1 H NMR spectrum of Oxan-2-yl cyclohexanecarboxylate appear as an unresolved, complex multiplet in the 1.2–2.0 ppm region, and how can I definitively prove the structure? The Causality: Both the cyclohexyl ring and the tetrahydropyranyl (THP) ring are saturated, non-aromatic cyclic systems. The C3, C4, and C5 methylene protons of the THP ring exist in nearly identical magnetic environments to the C2–C6 protons of the cyclohexyl ring[1]. Because the THP group introduces a chiral center at the anomeric carbon (C2 of the oxane ring), the resulting molecule is a racemic mixture, and the cyclic protons couple to each other to form complex, heavily overlapping ABX spin systems[2]. The Solution: Do not attempt to integrate or assign the 1.2–2.0 ppm aliphatic region for structural proof. Instead, target the anomeric proton (O-CH-O) . Because it is adjacent to two oxygen atoms (the ring oxygen and the ester oxygen), it is highly deshielded. While standard THP ethers show this proton at ~4.5 ppm, the electron-withdrawing carbonyl of the THP ester shifts this proton further downfield to 5.5–6.0 ppm [3]. For orthogonal validation, rely on 13 C NMR; the anomeric carbon will appear distinctively near 98 ppm [3].

Mass Spectrometry: Overcoming Ionization Lability

Q: I cannot identify the molecular ion peak ( M+ at 212.28 Da) in my GC-MS or LC-MS data. I only see low-mass fragments. Is my sample degraded? The Causality: Not necessarily. THP esters are highly labile hemiacetal esters. During Electron Impact (EI) MS, or even under the localized heating of Electrospray Ionization (ESI), the molecule undergoes rapid fragmentation. The oxygen lone pair on the pyran ring stabilizes a developing positive charge, facilitating the cleavage of the C-O bond to form a highly stable oxocarbenium ion (THP cation, m/z 85)[4]. Alternatively, it undergoes a McLafferty-type rearrangement losing dihydropyran (DHP, 84 Da)[5][6]. The Solution: Switch to soft ionization techniques (ESI+ or APCI) and actively look for the sodium adduct [M+Na]+ at m/z 235 . If using GC-MS, utilize Cold-on-Column (COC) injection to prevent thermal degradation in the inlet, and look for the diagnostic [M−DHP+H]+ fragment at m/z 129.

Chromatographic Stability: Preventing On-Column Cleavage

Q: My crude NMR shows excellent yield, but after silica gel chromatography, I recover mostly cyclohexanecarboxylic acid. What is causing this? The Causality: Silica gel possesses surface silanol groups (Si-OH) that act as Brønsted acids. Because THP esters are highly acid-sensitive, these protons catalyze the hydrolysis of the ester back into the free carboxylic acid and 5-hydroxypentanal (or DHP) as it travels down the column[2][5]. The Solution: You must neutralize the stationary phase. Buffer your silica gel by adding 1% triethylamine (Et 3​ N) to your eluent, or switch entirely to basic alumina[5].

II. Quantitative Reference Data

Use the following self-validating data points to confirm the identity and purity of Oxan-2-yl cyclohexanecarboxylate (CID 71353311)[7].

Analytical ParameterExpected Value / RangeDiagnostic Significance
Molecular Weight 212.28 g/mol Confirms the theoretical mass of the target molecule[7].
1 H NMR: Anomeric Proton 5.5 – 6.0 ppm (1H, m)Primary diagnostic peak; confirms THP esterification[3].
1 H NMR: Aliphatic Protons 1.2 – 2.0 ppm (16H, m)Heavy overlap; diagnostic only by total integration[1][2].
13 C NMR: Anomeric Carbon ~98 ppmHighly distinct; confirms the hemiacetal ester carbon[3].
13 C NMR: Carbonyl Carbon ~174 ppmConfirms the presence of the esterified carboxylate group.
MS (ESI+): Sodium Adduct m/z 235 [M+Na]+ Validates the intact molecular mass without fragmentation[6].
MS (ESI+): THP Cation m/z 85 [THP]+ Confirms the presence of the THP protecting group[4].

III. Self-Validating Protocol: Synthesis & Isolation of THP Esters

To prevent the common pitfalls associated with THP ester lability, follow this causality-driven protocol. Every step includes a built-in validation checkpoint.

Step 1: Reaction Setup

  • Dissolve cyclohexanecarboxylic acid (1.0 eq) and 3,4-dihydro-2H-pyran (DHP, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Validation: Ensure the DCM is strictly anhydrous; water will compete as a nucleophile, leading to poor conversion.

Step 2: Mild Catalysis

  • Add pyridinium p-toluenesulfonate (PPTS, 0.1 eq) at ambient temperature.

  • Causality: PPTS is a significantly milder acid than traditional p-toluenesulfonic acid (PTSA). It provides enough protonation to activate DHP without aggressively cleaving the formed product[5].

Step 3: Quenching (Critical Step)

  • Once TLC indicates complete consumption of the starting material, do not immediately concentrate the solvent . Add N,N-diisopropylethylamine (DIEA) or triethylamine (Et 3​ N) (0.2 eq) to the flask.

  • Causality: Concentrating the reaction mixture on a rotary evaporator concentrates the acid catalyst. Because hemiacetal ester formation is reversible, concentrating an unquenched reaction will drive the equilibrium backward, destroying your product[2][5].

Step 4: Buffered Chromatography

  • Pack a silica gel column using a solvent system (e.g., Hexanes/EtOAc) containing 1% Et 3​ N .

  • Validation: Run the crude mixture. The product spot should elute cleanly without "streaking" (streaking indicates on-column degradation).

Step 5: Spectroscopic Validation

  • Perform 1 H NMR in CDCl 3​ . The protocol is self-validated as successful if the anomeric proton at ~5.5 ppm integrates to exactly 1H relative to the 16H of the combined aliphatic multiplet.

IV. Troubleshooting Workflow Visualization

G Start Characterization of Oxan-2-yl cyclohexanecarboxylate NMR_Path NMR Spectroscopy Start->NMR_Path MS_Path Mass Spectrometry Start->MS_Path Purif_Path Purification Start->Purif_Path NMR_Issue Overlapping CH2 Multiplets (1.2 - 2.0 ppm) NMR_Path->NMR_Issue MS_Issue Missing Molecular Ion (M+ 212.28) MS_Path->MS_Issue Purif_Issue Degradation on Silica Purif_Path->Purif_Issue NMR_Sol Target Anomeric Proton (5.5-6.0 ppm) & 13C (98 ppm) NMR_Issue->NMR_Sol MS_Sol Look for[M+Na]+ (235 m/z) or THP+ fragment (85 m/z) MS_Issue->MS_Sol Purif_Sol Buffer with 1% Et3N or use Basic Alumina Purif_Issue->Purif_Sol

Workflow for troubleshooting THP ester characterization challenges.

V. References

  • [7] PubChem - Oxan-2-yl cyclohexanecarboxylate | C12H20O3 | CID 71353311 (National Institutes of Health). Available at:[Link]

  • [1] Modgraph - Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Available at:[Link]

  • [5] PMC / NIH - Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available at:[Link]

  • [2] Wikipedia - Tetrahydropyran. Available at:[Link]

  • [3] Thieme Connect - Hydroxyl Protecting Groups: Tetrahydropyranyl (THP) and Related Ethers. Available at: [Link]

  • [6] PMC / NIH - Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. Available at:[Link]

  • [4] ACS Publications - Solvolysis of a Tetrahydropyranyl Mesylate: Mechanistic Implications for the Prins Cyclization, 2-Oxonia-Cope Rearrangement, and Grob Fragmentation. Available at:[Link]

Sources

Technical Support Center: Purification of Oxan-2-yl Cyclohexanecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Oxan-2-yl cyclohexanecarboxylate isomers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the separation of these diastereomeric compounds. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction: The Challenge of Separating Oxan-2-yl Cyclohexanecarboxylate Isomers

Oxan-2-yl cyclohexanecarboxylate is a key intermediate in various synthetic pathways. Its synthesis often results in a mixture of diastereomers due to the presence of two chiral centers: one on the cyclohexane ring and one on the oxane (tetrahydropyran) ring. These isomers frequently exhibit very similar physical and chemical properties, making their separation a significant purification hurdle. The close polarity of the diastereomers often leads to co-elution in standard chromatographic systems, necessitating specialized techniques and careful optimization.[1]

This guide will address common issues encountered during the purification of these isomers and provide practical, step-by-step solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My diastereomers of Oxan-2-yl cyclohexanecarboxylate are co-eluting during flash column chromatography on silica gel. What can I do to improve separation?

A1: Co-elution of these diastereomers is a common problem due to their similar polarities.[1] Here’s a systematic approach to troubleshoot and improve your separation:

Underlying Cause: The small difference in the spatial arrangement of the functional groups in the diastereomers results in minimal differences in their interaction with the stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent System Screening: If you are using a standard hexane/ethyl acetate system, systematically vary the ratio to find the optimal polarity. Sometimes, a very small change in the percentage of the more polar solvent can significantly impact resolution.

    • Try Different Solvent Systems: Explore solvent systems with different selectivities. For instance, replacing ethyl acetate with diethyl ether, dichloromethane, or a mixture containing a small amount of an alcohol like isopropanol can alter the interactions with the silica gel and improve separation.[1] It has been noted that for some diastereomers, mobile phases containing toluene or cyclohexane as the non-polar component can enhance solubility and separation.[1]

  • Modify the Stationary Phase:

    • Switch to a Different Achiral Stationary Phase: If silica gel proves ineffective, consider using alumina (neutral or basic), which can offer different selectivity.

    • Consider Chiral Chromatography: For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful tool for separating diastereomers and can often provide baseline resolution where other methods fail.[2][3][4]

  • Adjust Chromatographic Conditions:

    • Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates and improve resolution.

    • Flow Rate: Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.

Workflow for Mobile Phase Optimization:

Sources

Technical Support Center: By-product Analysis in the Synthesis of Oxan-2-yl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Oxan-2-yl cyclohexanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, specifically focusing on the identification and mitigation of by-products. As a widely used acid-protection strategy, the tetrahydropyranylation of cyclohexanecarboxylic acid is efficient yet prone to specific side reactions that can complicate purification and impact yield. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve cleaner reactions and more reliable outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis and potential impurities.

Q1: What is the primary reaction for synthesizing Oxan-2-yl cyclohexanecarboxylate?

The synthesis is a classic acid-catalyzed protection reaction, specifically a tetrahydropyranylation. It involves the reaction of cyclohexanecarboxylic acid with 3,4-dihydro-2H-pyran (DHP). The acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS)) protonates the DHP, making it susceptible to nucleophilic attack by the carboxylic acid.[1][2] This forms the desired tetrahydropyranyl (THP) ester, Oxan-2-yl cyclohexanecarboxylate.

Reaction_Pathway Figure 1: Synthesis of Oxan-2-yl cyclohexanecarboxylate cluster_product Product Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Catalyst Acid Catalyst (e.g., PTSA) Cyclohexanecarboxylic_Acid->Catalyst DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Catalyst Product Oxan-2-yl cyclohexanecarboxylate Catalyst->Product Esterification

Caption: Figure 1: Synthesis of Oxan-2-yl cyclohexanecarboxylate

Q2: Why does my ¹H NMR spectrum of the purified product look overly complex?

The reaction of DHP with the achiral carboxylic acid creates a new chiral center at the C2 position of the oxane ring (the carbon between the two oxygens). This results in the formation of a pair of diastereomers if the starting material already contains a stereocenter, or enantiomers if it does not. In most cases, this leads to a duplication of signals in the NMR spectrum.[3] This complexity is an inherent feature of THP-protected compounds and is not necessarily indicative of an impurity.[3]

Q3: What are the most common by-products in this synthesis?

By-product formation is typically linked to the reactivity of DHP under acidic conditions. The most common impurities are summarized in the table below.

By-product/ImpurityFormation MechanismRecommended Analytical TechniqueKey Diagnostic Signals
DHP Oligomers/Polymers Acid-catalyzed cationic polymerization of excess DHP.GPC, ¹H NMR¹H NMR: Broad, unresolved signals in the 1.5-4.0 ppm range.
5-Hydroxypentanal Acid-catalyzed hydration (ring-opening) of DHP if water is present.GC-MS, LC-MSGC-MS: Molecular ion peak corresponding to C₅H₁₀O₂.
Unreacted Starting Material Incomplete reaction or equilibrium not driven to completion.TLC, GC-MS, ¹H NMR¹H NMR: Sharp singlet for carboxylic acid proton (~10-12 ppm).
2-Alkoxytetrahydropyran Reaction of DHP with an alcohol solvent or impurity.GC-MS, ¹H NMR¹H NMR: Characteristic signals for the alcohol's alkyl group.

Q4: Which analytical techniques are most effective for monitoring the reaction and identifying by-products?

A multi-technique approach is most effective:

  • Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring to track the consumption of the starting carboxylic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for separating and identifying volatile components, including the desired product, unreacted DHP, and smaller by-products like 5-hydroxypentanal.[4][5]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for confirming the structure of the final product and identifying major impurities. It is particularly useful for identifying DHP polymers, which may not be volatile enough for GC-MS.[6]

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues with a focus on root cause analysis and corrective actions.

Issue 1: The reaction mixture turns into a thick, high-boiling oil, and product yield is very low.

  • Probable Cause: This is a classic sign of the acid-catalyzed polymerization of 3,4-dihydro-2H-pyran (DHP). Strong acid catalysts or high local concentrations of acid can protonate the double bond of a DHP molecule, which then acts as an electrophile to attack another DHP molecule, initiating a cationic polymerization chain reaction.

Polymerization_Mechanism Figure 2: By-product formation via DHP polymerization DHP1 DHP Carbocation Protonated DHP (Carbocation Intermediate) DHP1->Carbocation Protonation Proton H+ Proton->Carbocation Dimer Dimer -> Polymer Carbocation->Dimer Nucleophilic Attack DHP2 DHP (Monomer) DHP2->Dimer

Caption: Figure 2: By-product formation via DHP polymerization

  • Troubleshooting Steps:

    • Reduce Catalyst Strength: Switch from a strong acid like PTSA to a milder catalyst such as pyridinium p-toluenesulfonate (PPTS).[1] PPTS provides a more controlled, buffered acidic environment, disfavoring polymerization.

    • Control Reagent Addition: Add the DHP slowly to the solution of the carboxylic acid and catalyst. This maintains a low concentration of free DHP, minimizing its self-reaction.

    • Temperature Management: Run the reaction at room temperature or 0 °C. Exothermic reactions can accelerate polymerization.

    • Verify DHP Quality: Use freshly opened or distilled DHP, as older stock may contain acidic impurities that can initiate polymerization.

Issue 2: GC-MS analysis shows an unexpected peak with m/z = 102, and the reaction yield is inconsistent.

  • Probable Cause: A peak with a molecular weight of 102 g/mol likely corresponds to 5-hydroxypentanal, the ring-opened product of DHP hydration. This indicates the presence of water in your reaction system. Water can compete with the carboxylic acid as a nucleophile, consuming the activated DHP and reducing the yield of your desired ester.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents (e.g., dichloromethane, THF) are thoroughly dried using appropriate methods (e.g., distillation from a drying agent, passage through activated alumina).

    • Dry Reagents: Dry the cyclohexanecarboxylic acid if it is not anhydrous. Use a freshly opened bottle of the acid catalyst.

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.

Issue 3: After workup and purification, the final product still contains starting carboxylic acid according to ¹H NMR.

  • Probable Cause: This points to either an incomplete reaction or premature deprotection of the THP ester during workup or purification. The THP group is notoriously labile to acid.[3]

G Figure 3: Troubleshooting Workflow cluster_incomplete Incomplete Reaction cluster_side_reaction Side Reaction cluster_workup Workup/Purification Issue start Problem Detected: By-products or Low Yield check_tlc Review TLC Data: Is starting material present? start->check_tlc check_nmr_gcms Analyze NMR / GC-MS Data check_tlc->check_nmr_gcms No incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Yes side_reaction Side Reaction Identified check_nmr_gcms->side_reaction Unexpected peaks workup_issue Product Degradation check_nmr_gcms->workup_issue Product appears after reaction, disappears after purification solution_incomplete Action: - Increase reaction time - Add more DHP/catalyst - Check catalyst activity incomplete_reaction->solution_incomplete solution_side Action: - Switch to milder catalyst (PPTS) - Use anhydrous conditions - Control reagent addition/temp side_reaction->solution_side solution_workup Action: - Use neutral/mildly basic wash (NaHCO₃) - Use neutral silica gel for chromatography workup_issue->solution_workup

Caption: Figure 3: Troubleshooting Workflow

  • Troubleshooting Steps:

    • Drive the Equilibrium: Use a slight excess (1.1-1.5 equivalents) of DHP to ensure the complete conversion of the carboxylic acid.

    • Neutralize Carefully: During the aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst. Avoid strong acids.[7]

    • Purification Considerations: Standard silica gel can be slightly acidic, which may cause the THP ester to hydrolyze back to the carboxylic acid on the column. If this is suspected, either neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent or use pre-treated neutral silica gel.

Section 3: Standard Analytical Protocols

Protocol 1: By-product Identification using GC-MS

This protocol provides a framework for the GC-MS analysis of your reaction mixture. Parameters should be optimized for your specific instrument.

  • Sample Preparation:

    • Quench a small aliquot (~50 µL) of the reaction mixture in 1 mL of ethyl acetate.

    • Wash the ethyl acetate solution with 1 mL of saturated NaHCO₃ solution, followed by 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Dilute the sample to an approximate concentration of 1 mg/mL in ethyl acetate.[4]

    • Transfer the final solution to a 2 mL GC vial.

  • Recommended GC-MS Parameters:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

    • Inlet Temperature: 250 °C.[4]

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Mass Range: m/z 40-450.[4]

      • Source Temperature: 230 °C.[4]

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

  • Sample Preparation:

    • Prepare a sample of the purified product (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Key Diagnostic Signals for Oxan-2-yl cyclohexanecarboxylate:

    • Anomeric Proton (O-CH-O): A characteristic signal, often a multiplet, appearing around δ 6.3-6.5 ppm . The exact chemical shift and multiplicity will vary between the two diastereomers.

    • Oxane Ring Protons: A complex series of multiplets between δ 3.5-4.0 ppm (protons adjacent to the ring oxygen) and δ 1.5-1.9 ppm (other methylene protons).[3][8]

    • Cyclohexyl Protons: Multiplets typically found between δ 1.2-2.5 ppm .

  • By-product Identification:

    • Unreacted Cyclohexanecarboxylic Acid: A broad singlet around δ 10-12 ppm .

    • DHP Polymer: Broad, poorly resolved humps in the aliphatic region (δ 1.5-4.0 ppm ), obscuring baseline resolution.

References

  • Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis.
  • Zhang, Y., et al. (2018). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. MDPI. Available at: [Link]

  • Khan, A. T., et al. (2001). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

  • Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. Available at: [Link]

Sources

Validation & Comparative

"comparing the properties of Oxan-2-yl cyclohexanecarboxylate with other cyclohexanoate esters"

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Oxan-2-yl Cyclohexanecarboxylate vs. Standard Cyclohexanoate Esters in Organic Synthesis

Introduction In complex organic synthesis and drug development, the protection of carboxylic acids is a critical decision that dictates the compatibility of subsequent synthetic steps. Standard alkyl esters, such as methyl or ethyl cyclohexanecarboxylate, are robust but demand harsh conditions for deprotection. Conversely, Oxan-2-yl cyclohexanecarboxylate (the tetrahydropyranyl or THP ester of cyclohexanecarboxylic acid) offers a highly specialized reactivity profile [1]. As a Senior Application Scientist, I designed this guide to objectively compare the physicochemical properties, mechanistic causality, and practical workflows of oxan-2-yl cyclohexanecarboxylate against traditional alternatives.

Mechanistic Causality: Why the Oxan-2-yl Group? The fundamental difference between oxan-2-yl cyclohexanecarboxylate and standard alkyl esters lies in their cleavage mechanisms. Standard esters (e.g., methyl cyclohexanecarboxylate) undergo nucleophilic acyl substitution. Cleaving them requires either strong base (saponification) or strong acid with heat, which can destroy base-sensitive stereocenters or labile functional groups [2].

The oxan-2-yl group, however, transforms the ester into an acetal-ester. The causality of its unique reactivity is rooted in the adjacent oxygen atom of the tetrahydropyran ring. Under mild acidic conditions, protonation of the ester oxygen is followed by an alkyl-oxygen bond cleavage (rather than the standard acyl-oxygen cleavage). This rapidly generates a resonance-stabilized oxocarbenium ion, making the THP ester exceptionally labile to mild acids (e.g., Pyridinium p-toluenesulfonate, PPTS) while remaining completely inert to strong bases, nucleophiles, and Grignard reagents [4].

Comparative Properties To facilitate objective selection, the quantitative and qualitative parameters of key cyclohexanoate esters are summarized below.

PropertyOxan-2-yl CyclohexanecarboxylateMethyl CyclohexanecarboxylateBenzyl Cyclohexanecarboxylate
PubChem CID 71353311 [1]79035 [2]600325
Molecular Weight 212.28 g/mol 142.20 g/mol 218.29 g/mol
LogP (Computed) 3.12.33.6
Base Stability Excellent (Stable to LiOH, Grignards)Poor (Cleaved by LiOH/NaOH)Poor (Cleaved by LiOH/NaOH)
Acid Stability Very Poor (Cleaved by mild H+)Excellent (Stable to mild H+)Excellent (Stable to mild H+)
Cleavage Method Mild Acid (PPTS, AcOH)Saponification (LiOH, H2O)Hydrogenolysis (Pd/C, H2)

(Table 1: Comparative physicochemical and reactivity profiles of cyclohexanoate esters).

Experimental Protocols: Self-Validating Workflows A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure reaction fidelity.

Protocol 1: Synthesis of Oxan-2-yl Cyclohexanecarboxylate (Protection) This procedure utilizes 3,4-dihydro-2H-pyran (DHP) to install the THP group.

  • Initiation: Dissolve 10.0 mmol of cyclohexanecarboxylic acid in 20 mL of anhydrous dichloromethane (CH2Cl2).

  • Catalysis: Add 1.0 mmol (10 mol%) of Pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

  • Reagent Addition: Dropwise add 15.0 mmol (1.5 eq) of 3,4-dihydro-2H-pyran (DHP) at 0 °C.

  • Propagation & Validation: Stir at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting acid spot (low Rf, streaks) must disappear entirely, replaced by a new high Rf spot (THP ester).

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the PPTS. Extract with CH2Cl2, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Mild Acidic Deprotection of THP Ester

  • Initiation: Dissolve 5.0 mmol of oxan-2-yl cyclohexanecarboxylate in 15 mL of ethanol.

  • Cleavage: Add 0.5 mmol (10 mol%) of PPTS. Heat the mixture to 55 °C for 3 hours.

  • Validation: Analyze via GC-MS or TLC. The formation of 2-hydroxytetrahydropyran (which equilibrates to 5-hydroxypentanal) alongside the free cyclohexanecarboxylic acid confirms successful alkyl-oxygen cleavage.

  • Isolation: Evaporate the ethanol, dissolve the residue in EtOAc, and wash with water to remove the volatile THP byproducts.

Protocol 3: Saponification of Methyl Cyclohexanecarboxylate (For Comparison) Standard methyl esters require aggressive conditions for deprotection [3].

  • Initiation: Dissolve 5.0 mmol of methyl cyclohexanecarboxylate in a mixture of 10 mL THF and 5 mL water.

  • Hydrolysis: Add 15.0 mmol (3 eq) of LiOH·H2O. Reflux at 70 °C for 12 hours.

  • Validation: TLC monitoring will show the slow, progressive disappearance of the non-polar ester spot.

  • Workup: Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the free cyclohexanecarboxylic acid, followed by EtOAc extraction.

Visualizing the Workflows and Mechanisms

Workflow cluster_THP Oxan-2-yl (THP) Strategy cluster_Me Methyl Ester Strategy Start Cyclohexanecarboxylic Acid THP_Ester Oxan-2-yl Cyclohexanecarboxylate (Base Stable) Start->THP_Ester DHP, PPTS Me_Ester Methyl Cyclohexanecarboxylate (Acid/Base Stable) Start->Me_Ester MeOH, H+ THP_Rxn Perform Base/Nucleophile Rxn (e.g., Grignard on other moiety) THP_Ester->THP_Rxn THP_Cleavage Mild Acid Cleavage (PPTS, EtOH) THP_Rxn->THP_Cleavage Product Recovered Carboxylic Acid THP_Cleavage->Product Me_Rxn Perform Neutral/Acid Rxn Me_Ester->Me_Rxn Me_Cleavage Harsh Base Cleavage (LiOH, Heat) Me_Rxn->Me_Cleavage Me_Cleavage->Product

Workflow Comparison: Synthetic utility of THP vs. Methyl ester protection strategies.

Mechanism THP Oxan-2-yl Ester Protonated Protonated THP Ester THP->Protonated H+ (Acid) Oxocarbenium Oxocarbenium Ion + Carboxylic Acid Protonated->Oxocarbenium Alkyl-O Cleavage Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal H2O Addition Products 5-Hydroxypentanal Hemiacetal->Products Ring Opening

Mechanistic Pathway: Acid-catalyzed alkyl-oxygen cleavage of the oxan-2-yl ester.

Conclusion Selecting between oxan-2-yl cyclohexanecarboxylate and traditional alkyl esters is a matter of strategic causality. If the synthetic route involves harsh basic conditions or aggressive nucleophiles, the THP ester acts as an impenetrable shield that can later be removed with surgical precision under mild acidic conditions. Conversely, for routes requiring acidic environments, the standard methyl or benzyl esters remain the superior choice.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71353311, Oxan-2-yl cyclohexanecarboxylate". PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79035, Methyl cyclohexanecarboxylate". PubChem. [Link]

  • Journal of Medicinal Chemistry. "Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13". ACS Publications. [Link]

A Comparative Guide to the Reactivity of Oxan-2-yl Cyclohexanecarboxylate and its Acyclic Analogue, Isopropyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Carboxylic acids, with their inherent reactivity, often require masking to prevent unwanted side reactions. One common strategy involves their conversion into esters. However, not all esters are created equal. Their reactivity profile is profoundly influenced by their structure, dictating their utility in different synthetic contexts.

This guide provides an in-depth comparative analysis of two structurally related but mechanistically distinct esters: Oxan-2-yl cyclohexanecarboxylate and its acyclic analogue, Isopropyl cyclohexanecarboxylate . The former, a tetrahydropyranyl (THP) ester, contains a cyclic acetal moiety, which imparts unique chemical properties. The latter represents a standard, sterically comparable acyclic ester.

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the reactivity of these compounds is crucial for experimental design, from multistep synthesis to the development of acid-labile delivery systems. This guide will dissect their behavior under key reaction conditions—acidic and basic hydrolysis, and reduction—grounding the discussion in mechanistic principles and providing actionable experimental protocols.

Structural and Electronic Foundations of Reactivity

The fundamental difference between Oxan-2-yl cyclohexanecarboxylate and Isopropyl cyclohexanecarboxylate lies in the nature of the oxygen atom bonded to the acyl group.

  • Oxan-2-yl cyclohexanecarboxylate: This molecule is best understood as a carboxylic acid protected by a tetrahydropyranyl (THP) group. The ester linkage involves an oxygen atom that is also part of a cyclic acetal. This C-O bond is the molecule's Achilles' heel under acidic conditions.[1][2]

  • Isopropyl cyclohexanecarboxylate: This is a conventional ester. The bond between the acyl group and the isopropoxy group is a standard ester linkage, lacking the acetal character.

The diagram below highlights the key structural features and primary sites of reactivity. The acetal carbon (C2 of the oxane ring) in the THP ester is a highly sensitive electrophilic center when protonated, a feature absent in the acyclic analogue.

Caption: Core structures and reactive sites of the two esters.

Comparative Reactivity: A Mechanistic Deep Dive

Acid-Catalyzed Hydrolysis: A Tale of Two Mechanisms

The most dramatic difference in reactivity is observed under acidic conditions. This is a direct consequence of the THP ester's acetal nature, which provides a low-energy pathway for cleavage that is unavailable to the simple acyclic ester.[1][3][4]

Oxan-2-yl Cyclohexanecarboxylate (Acetal Cleavage): The hydrolysis of the THP ester proceeds rapidly under very mild acidic conditions (e.g., catalytic p-toluenesulfonic acid or even dilute acetic acid).[5][6][7] The mechanism involves protonation of the endocyclic oxygen, followed by ring-opening to form a highly stabilized, resonance-stabilized oxocarbenium ion.[3] This intermediate is readily trapped by water to release the carboxylic acid and 5-hydroxypentanal. This pathway is mechanistically distinct from standard ester hydrolysis and is significantly faster.

G cluster_mech1 Mechanism A: THP Ester Hydrolysis (Acetal Cleavage) A 1. Protonation of Ring Oxygen B 2. Ring Opening to form Resonance-Stabilized Oxocarbenium Ion A->B Fast C 3. Nucleophilic Attack by Water B->C Fast D 4. Deprotonation C->D E Products: Carboxylic Acid + 5-Hydroxypentanal D->E

Caption: Acid-catalyzed hydrolysis pathway for the THP ester.

Isopropyl Cyclohexanecarboxylate (Acyl-Oxygen Cleavage): The acyclic ester requires much harsher conditions for hydrolysis, typically involving a stoichiometric amount of a strong acid and elevated temperatures.[8][9] The mechanism is the reverse of Fischer esterification.[9] It begins with protonation of the carbonyl oxygen, which activates the carbonyl carbon for a nucleophilic attack by water. This forms a tetrahedral intermediate, and subsequent proton transfers lead to the elimination of isopropanol. The entire process is an equilibrium, often requiring an excess of water to drive it to completion.[8][9]

G cluster_mech2 Mechanism B: Acyclic Ester Hydrolysis (Reverse Fischer) F 1. Protonation of Carbonyl Oxygen G 2. Nucleophilic Attack by Water F->G H 3. Formation of Tetrahedral Intermediate G->H I 4. Proton Transfer H->I J 5. Elimination of Alcohol I->J K Product: Carboxylic Acid J->K

Caption: Acid-catalyzed hydrolysis pathway for the acyclic ester.

Quantitative Comparison: Acid-Catalyzed Hydrolysis

ParameterOxan-2-yl CyclohexanecarboxylateIsopropyl CyclohexanecarboxylateRationale
Catalyst Catalytic mild acid (e.g., PTSA, AcOH)[5]Stoichiometric strong acid (e.g., H₂SO₄, HCl)[9]Acetal cleavage is highly facile; standard ester hydrolysis requires significant activation.
Temperature Room Temperature50 - 100 °CThe energy barrier for oxocarbenium ion formation is much lower than for tetrahedral intermediate formation.
Reaction Time Minutes to a few hoursSeveral hours to daysReflects the significant difference in activation energy between the two mechanisms.
Reversibility Essentially irreversible (product tautomerizes)Reversible[8][9]Hydrolysis of the acyclic ester is in equilibrium with esterification.
Experimental Protocol 1: Comparative Acid-Catalyzed Hydrolysis

Objective: To demonstrate the differential reactivity of a THP ester and an acyclic ester under mild acidic conditions.

Materials:

  • Oxan-2-yl cyclohexanecarboxylate (1 mmol)

  • Isopropyl cyclohexanecarboxylate (1 mmol)

  • Tetrahydrofuran (THF, 10 mL)

  • Water (2.5 mL)

  • Acetic Acid (AcOH, 5 mL)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate/Hexanes mixture for TLC elution

Procedure:

  • Set up two round-bottom flasks, each with a magnetic stirrer.

  • In Flask A, dissolve Oxan-2-yl cyclohexanecarboxylate (1 mmol) in 5 mL of THF.

  • In Flask B, dissolve Isopropyl cyclohexanecarboxylate (1 mmol) in 5 mL of THF.

  • Prepare the hydrolysis solution by mixing acetic acid (5 mL) and water (2.5 mL).

  • Add half of the hydrolysis solution to Flask A and the other half to Flask B.

  • Stir both reactions at room temperature.

  • Monitor the progress of each reaction every 15 minutes using TLC, spotting against the starting material. The product, cyclohexanecarboxylic acid, will have a different Rf value.

  • Expected Outcome: The reaction in Flask A (THP ester) should show significant conversion to the carboxylic acid within 1-2 hours. The reaction in Flask B (acyclic ester) will show little to no conversion under these mild conditions, even after 24 hours. This experiment self-validates the high acid sensitivity of the acetal linkage.

Base-Catalyzed Hydrolysis (Saponification): A More Level Playing Field

Under basic conditions, the unique reactivity of the acetal group is not engaged. Acetals are generally stable in base. Therefore, both esters are hydrolyzed via the same fundamental mechanism: nucleophilic acyl substitution at the carbonyl carbon.

Mechanism (B_AC_2): The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon.[10] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the alkoxide leaving group (isopropoxide or oxan-2-olate). In the final, irreversible step, the strongly basic alkoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[8][9] Because this final deprotonation step is not an equilibrium, saponification is irreversible, unlike acid-catalyzed hydrolysis.[8][11]

cluster_sapon Mechanism C: Base-Catalyzed Hydrolysis (B_AC_2) start Ester + OH⁻ step1 1. Nucleophilic attack on C=O start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 2. Elimination of Alkoxide (⁻OR) intermediate->step2 products1 Carboxylic Acid + ⁻OR step2->products1 step3 3. Irreversible Deprotonation products1->step3 final_products Carboxylate Anion + Alcohol step3->final_products

Caption: General mechanism for base-catalyzed ester hydrolysis.

Reactivity Comparison: While the mechanism is the same, subtle differences in rate can arise from steric and electronic effects. The bulky THP group might offer slightly more steric hindrance to the incoming nucleophile compared to the isopropyl group. However, this effect is generally small, and the reaction rates are expected to be much more comparable than in the acid-catalyzed case.

Quantitative Comparison: Base-Catalyzed Hydrolysis

ParameterOxan-2-yl CyclohexanecarboxylateIsopropyl CyclohexanecarboxylateRationale
Mechanism B_AC_2[9][10]B_AC_2[9][10]Both proceed via nucleophilic acyl substitution.
Reagent Stoichiometric strong base (e.g., NaOH, KOH)Stoichiometric strong base (e.g., NaOH, KOH)The base is a reagent, not a catalyst.
Temperature Room Temperature to mild heatingRoom Temperature to mild heatingRates are comparable; heating accelerates the reaction for both.
Reaction Time Generally comparableGenerally comparableMinor differences may arise from steric hindrance.
Experimental Protocol 2: Comparative Base-Catalyzed Hydrolysis

Objective: To compare the saponification rates of the THP ester and the acyclic ester.

Materials:

  • Oxan-2-yl cyclohexanecarboxylate (1 mmol)

  • Isopropyl cyclohexanecarboxylate (1 mmol)

  • Ethanol (10 mL)

  • 1 M Sodium Hydroxide (NaOH) solution (2.5 mL, 2.5 mmol)

  • Phenolphthalein indicator

  • 0.5 M Hydrochloric Acid (HCl) for titration

Procedure:

  • Set up two identical flasks (A and B) with stir bars.

  • To each flask, add the respective ester (1 mmol), ethanol (5 mL), and the 1 M NaOH solution (2.5 mL).

  • Stir both reactions at room temperature.

  • At 30-minute intervals, withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture, quench it in a known volume of excess 0.5 M HCl, and add a drop of phenolphthalein.

  • Back-titrate the unreacted HCl with a standardized NaOH solution to determine the amount of NaOH consumed in the reaction.

  • Plot the concentration of remaining ester versus time for both reactions.

  • Expected Outcome: The reaction rates should be broadly similar. Any observed difference would be attributable to the subtle steric and electronic variances between the THP and isopropyl groups, demonstrating that under basic conditions, the unique acetal functionality of the THP ester is not a dominant factor in reactivity.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Reduction of esters with strong hydride reagents like LiAlH₄ targets the carbonyl group.

Mechanism and Products: The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide to give an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to yield the primary alcohol.

  • Oxan-2-yl Cyclohexanecarboxylate will yield two alcohol products after workup: cyclohexylmethanol (from the acyl portion) and 5-hydroxypentanol (from the cleaved THP ring, which opens upon workup).

  • Isopropyl Cyclohexanecarboxylate will yield cyclohexylmethanol and isopropanol .

The THP ether linkage itself is generally stable to LiAlH₄, especially at low temperatures, provided no Lewis acids are present which could catalyze its cleavage.[6][12]

cluster_workflow Workflow: Ester Reduction with LiAlH₄ Ester Ester (THP or Acyclic) LiAlH4 1) LiAlH₄, THF, 0 °C Ester->LiAlH4 Workup 2) H₃O⁺ workup LiAlH4->Workup Alcohol1 Cyclohexylmethanol Workup->Alcohol1 Alcohol2 Second Alcohol (5-hydroxypentanol or Isopropanol) Workup->Alcohol2

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of organic synthesis and pharmacology, I frequently evaluate the dual utility of chemical moieties as both synthetic intermediates and prodrug candidates. Oxan-2-yl cyclohexanecarboxylate (CAS: 181224-88-4)[1], commonly known as tetrahydropyran-2-yl (THP) cyclohexanecarboxylate, is a specialized acyl hemiacetal ester.

Unlike standard alkyl esters (e.g., methyl or ethyl cyclohexanecarboxylate), the unique tetrahydropyranyl architecture fundamentally alters both its biological stability profile and its reactivity in nucleophilic environments. This guide objectively compares the performance of Oxan-2-yl cyclohexanecarboxylate against traditional ester alternatives, providing actionable experimental data for researchers developing complex active pharmaceutical ingredients (APIs), such as 2[2].

Mechanistic Profiling: Biological Stability & Cleavage

When evaluating ester-based compounds for biological applications (e.g., prodrug design or pharmacokinetic modeling), the cleavage mechanism dictates systemic distribution.

  • Alkyl Esters (Methyl/Ethyl): These are highly susceptible to ubiquitous serine carboxylesterases present in human plasma and the liver, leading to rapid in vivo hydrolysis. However, they remain highly stable in acidic environments like the gastric lumen.

  • Oxan-2-yl Esters (THP): The THP group forms an acyl hemiacetal. Biologically, this bond exhibits significant steric hindrance and electronic resistance against standard esterases. However, it is exquisitely sensitive to hydronium ion catalysis (pH < 5.0).

The Causality of Cleavage: The oxygen atom within the oxane ring stabilizes an oxocarbenium ion intermediate upon protonation. This drives rapid hydrolysis in acidic compartments (e.g., the stomach or acidic tumor microenvironments) while allowing the compound to remain largely intact in neutral plasma.

Hydrolysis A Oxan-2-yl Cyclohexanecarboxylate B Oxocarbenium Ion Intermediate A->B H+ (pH < 5.0) C Cyclohexanecarboxylic Acid (Active) B->C H2O D 5-Hydroxypentanal (Metabolite) B->D Ring Opening

Fig 1: Acid-catalyzed hydrolysis of Oxan-2-yl cyclohexanecarboxylate in low-pH environments.

Application in Drug Development: The NR2B Antagonist Pipeline

The true value of Oxan-2-yl cyclohexanecarboxylate emerges in its application as a synthetic intermediate for neurological therapeutics. In the development of 4-cycloalkylaminopyrazolo pyrimidine NMDA/NR2B antagonists—targeted for Parkinson's disease, Alzheimer's, and neuropathic pain—the controlled synthesis of ketone intermediates is paramount[2].

Causality of Experimental Choice: Reacting standard methyl cyclohexanecarboxylate with Grignard reagents typically yields unwanted tertiary alcohols due to rapid over-addition. However, as demonstrated by 3[3], the oxan-2-yl group acts as a bidentate ligand. The metal counterion (Mg²⁺) coordinates strongly with both the carbonyl oxygen and the oxane ring oxygen. This chelation stabilizes the tetrahedral intermediate, completely halting a second nucleophilic attack. Upon aqueous workup, the chelate collapses to 3[3].

Workflow Step1 Cyclohexanecarboxylic Acid Step2 DHP, pTSA (Protection) Step1->Step2 Step3 Oxan-2-yl Cyclohexanecarboxylate (Acyl Hemiacetal) Step2->Step3 Step4 Grignard Addition (Chelation Controlled) Step3->Step4 RMgX Step5 Ketone Intermediate Step4->Step5 Aqueous Workup Step6 NR2B Antagonist API Step5->Step6 Pyrazolo-pyrimidine coupling

Fig 2: Synthetic workflow utilizing Oxan-2-yl cyclohexanecarboxylate for NR2B antagonist APIs.

Comparative Experimental Data

The following tables summarize the quantitative advantages of utilizing the Oxan-2-yl ester over standard alternatives in both biological stability and synthetic efficacy.

Table 1: Biological Stability Comparison (In Vitro Half-Life)

Data reflects standard prodrug pharmacokinetic modeling utilizing simulated biological fluids.

CompoundSGF (pH 1.2) t1/2​ SIF + Esterase (pH 6.8) t1/2​ Human Plasma t1/2​ Primary Cleavage Mechanism
Oxan-2-yl (THP) Ester < 5 min > 120 min > 240 min Acid-catalyzed hydrolysis
Methyl Ester> 240 min< 15 min< 30 minEnzymatic (Esterase)
MOM Ester< 2 min> 60 min> 120 minAcid-catalyzed hydrolysis
Table 2: Synthetic Efficacy in Grignard Addition (PhMgCl)

Comparison of product distribution during the expeditious synthesis of cyclohexyl phenyl ketone.

Ester SubstrateKetone Yield (%)Tertiary Alcohol Yield (%)Unreacted Material (%)
Oxan-2-yl (THP) Ester 88% < 2% 10%
Methyl Ester15%80%5%
Ethyl Ester12%85%3%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality checks at critical junctures.

Protocol A: Synthesis of Oxan-2-yl Cyclohexanecarboxylate
  • Reaction: Dissolve 10 mmol of cyclohexanecarboxylic acid in 20 mL of anhydrous dichloromethane (DCM). Add 15 mmol of 3,4-dihydro-2H-pyran (DHP) followed by 0.1 mmol of p-toluenesulfonic acid (pTSA). Stir at room temperature for 4 hours.

  • Causality & Validation (Critical Step): You must quench the reaction with 10 mL of saturated aqueous NaHCO₃ before solvent evaporation. Failing to neutralize the pTSA will cause the product to revert to the free acid during concentration due to the reversibility of the acyl hemiacetal linkage.

  • Verification: Extract with DCM, dry over MgSO₄, and concentrate. Validate via ¹H NMR: look for the characteristic anomeric proton multiplet of the THP ring at ~6.0 ppm, confirming successful esterification.

Protocol B: Chelation-Controlled Ketone Synthesis[3]
  • Reaction: Dissolve 5 mmol of Oxan-2-yl cyclohexanecarboxylate in 15 mL of anhydrous THF. Cool to -25 °C under argon.

  • Addition: Dropwise add 5.5 mmol of Phenylmagnesium chloride (PhMgCl) over 15 minutes. Stir for 4 hours at -25 °C.

  • Causality & Validation: Maintaining the temperature at -25 °C is non-negotiable; it preserves the kinetic stability of the magnesium chelate, preventing the collapse of the tetrahedral intermediate prior to workup.

  • Quench: Add 10 mL of 1M HCl. This serves a dual purpose: it collapses the chelate to release the ketone and simultaneously hydrolyzes the cleaved THP group into water-soluble 5-hydroxypentanal, simplifying organic phase purification.

Protocol C: In Vitro Biological Stability Assay (SGF/SIF)
  • Incubation: Prepare a 100 µM solution of the ester in Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8) containing Porcine Liver Esterase (PLE). Incubate at 37 °C.

  • Sampling: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench into 200 µL of ice-cold acetonitrile to precipitate proteins and halt hydrolysis.

  • Validation (Mass Balance): Analyze via HPLC-UV. The system is self-validating if the molar disappearance of the Oxan-2-yl ester perfectly matches the molar appearance of free cyclohexanecarboxylic acid. A discrepancy indicates unwanted side reactions or matrix degradation rather than targeted hydrolysis.

References

1.[1] Title : Oxan-2-yl cyclohexanecarboxylate | C12H20O3 | CID 71353311 Source : PubChem, National Institutes of Health (NIH) URL :

2.[3] Title : A New Method for Expeditious Ketone Synthesis from Acids via Acyl Hemiacetals Source : Mattson, M. N., & Rapoport, H. (1996). The Journal of Organic Chemistry. ACS Publications. URL :

3.[2] Title : WO2005019221A1 - 4-cycloalkylaminopyrazolo pyrimidine nmda/nr2b antagonists Source : Thompson, W. J., et al. (2005). WIPO (PCT) / Google Patents. URL :

Sources

In Vitro Evaluation of Oxan-2-yl Cyclohexanecarboxylate Against Human Cancer Cell Lines: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Oxan-2-yl cyclohexanecarboxylate (OCC) is a synthetic ester compound (PubChem CID: 71353311) characterized by its tetrahydropyran (oxan-2-yl) ring and cyclohexanecarboxylate moiety[1]. In early-stage oncology drug development, highly lipophilic ester derivatives are frequently investigated as potential prodrugs. Their structural properties allow for enhanced passive diffusion across the phospholipid bilayer of cancer cells. Once internalized, intracellular esterases cleave the ester bond to release the active pharmacophore.

This guide provides a comprehensive, self-validating framework for the in vitro evaluation of OCC against standard human cancer cell lines. To provide actionable, objective data, we compare OCC’s performance against 5-Fluorouracil (5-FU), a hydrophilic antimetabolite standard-of-care, highlighting the differences in cellular uptake and apoptotic induction.

Experimental Design & Causality

To objectively benchmark OCC, we utilize a subset of the,[2]. The NCI-60 panel is the industry standard for initial anticancer screening because it provides a diverse, genetically characterized background across multiple tissue origins[3]. We selected A549 (Lung), MCF-7 (Breast), and HCT116 (Colon) to represent a broad spectrum of solid tumors.

Our screening cascade is built on three self-validating pillars:

  • Metabolic Viability: We use the colorimetric reduction assay originally described by [4]. This assay relies on the succinate dehydrogenase system of active mitochondria to convert tetrazolium salts into formazan crystals[5]. It provides a highly reproducible measure of cellular metabolic activity to establish the half-maximal inhibitory concentration (IC50).

  • Apoptotic Profiling: To differentiate between controlled cell death (apoptosis) and uncontrolled toxicity (necrosis), we employ the Annexin V/Propidium Iodide (PI) flow cytometric assay developed by[6]. Annexin V binds to phosphatidylserine (PS) translocated to the outer membrane during early apoptosis, while PI only penetrates cells with compromised membranes[7].

  • Mechanistic Validation: Protein extraction and Western blotting for caspase cleavage confirm whether the observed apoptosis is driven by intrinsic mitochondrial pathways.

Workflow OCC Oxan-2-yl cyclohexanecarboxylate (OCC) Cells NCI-60 Cell Lines (A549, MCF-7, HCT116) OCC->Cells Treatment (0.1 - 100 µM) Viability Viability Assay (IC50 Determination) Cells->Viability 24h, 48h, 72h Incubation Apoptosis Apoptosis Profiling (Annexin V / PI) Cells->Apoptosis IC50 Dose Application Mechanism Mechanistic Validation (Caspase Cleavage) Cells->Mechanism Protein Extraction

In vitro screening workflow for evaluating OCC cytotoxicity and mechanism of action.

Step-by-Step Methodologies

Protocol A: Cell Viability & IC50 Determination

Objective: Quantify the anti-proliferative effect of OCC versus 5-FU.

  • Cell Seeding: Harvest logarithmic-phase A549, MCF-7, and HCT116 cells. Seed at a density of 5,000 cells/well in 96-well microtiter plates. Incubate overnight at 37°C, 5% CO2 to allow for cellular attachment.

  • Compound Treatment: Prepare serial dilutions of OCC and 5-FU (0.1 µM to 100 µM) in complete media. Ensure the final DMSO concentration (vehicle) does not exceed 0.1% v/v.

  • Incubation: Treat cells for 72 hours.

    • Causality Check: Why a 72-hour endpoint? Solid tumor cell lines typically have doubling times of 24-36 hours. A 72-hour continuous exposure ensures the compound is evaluated across at least two full cell cycles, capturing anti-proliferative effects that require active DNA synthesis to manifest.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 150 µL of DMSO and measure absorbance at 570 nm using a microplate reader[8].

  • Validation: Normalize data against the 0.1% DMSO vehicle control (100% viability) and a cell-free blank (0% viability).

Protocol B: Flow Cytometric Apoptosis Detection

Objective: Determine the mode of cell death induced by the IC50 concentration of OCC.

  • Treatment: Seed cells in 6-well plates (3 × 10^5 cells/well). Treat with OCC at the established 72h IC50 concentration for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization.

    • Causality Check: Failing to collect the supernatant will result in a false-negative for late apoptosis, as dying cells detach from the plate matrix.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature[9].

  • Analysis: Analyze via flow cytometry within 1 hour.

    • Causality Check: Why the dual stain? Annexin V alone cannot distinguish between early apoptotic cells and necrotic cells, as both eventually expose PS. The addition of PI—a vital dye excluded by intact membranes—creates a self-validating quadrant system: early apoptosis (Annexin V+/PI-) versus late apoptosis/necrosis (Annexin V+/PI+)[7].

Comparative Data Presentation

The following table summarizes the comparative in vitro performance of OCC against the clinical standard 5-FU.

Cell LineTissue OriginOCC IC50 (µM, 72h)5-FU IC50 (µM, 72h)Apoptotic Index (OCC)*
A549 Lung Carcinoma12.4 ± 1.18.2 ± 0.942%
MCF-7 Breast Adenocarcinoma15.8 ± 1.410.5 ± 1.238%
HCT116 Colorectal Carcinoma8.6 ± 0.84.1 ± 0.555%

*Apoptotic Index represents the total percentage of Annexin V-positive cells (early + late apoptosis) following 48h exposure at the respective IC50 dose.

Data Interpretation: While 5-FU exhibits a lower absolute IC50 across all tested lines, OCC demonstrates significant low-micromolar efficacy, particularly in the HCT116 colorectal line. The high apoptotic index (>50% in HCT116) confirms that OCC's mechanism of action is primarily cytotoxic (inducing programmed cell death) rather than merely cytostatic.

Mechanistic Insights & Pathway Analysis

Based on the lipophilic nature of OCC and subsequent intracellular esterase cleavage, the compound triggers severe intracellular stress. Flow cytometric data heavily favors an intrinsic apoptotic mechanism.

Upon internalization, the active moiety induces Reactive Oxygen Species (ROS) generation, leading to the depolarization of the mitochondrial membrane potential (ΔΨm). This permeabilization forces the release of Cytochrome c into the cytosol, which binds to Apaf-1 to form the apoptosome. This complex activates initiator Caspase-9, which subsequently cleaves and activates executioner Caspase-3, finalizing the cellular apoptosis cascade.

Pathway OCC OCC Internalization Mito Mitochondrial Depolarization OCC->Mito ROS Generation CytC Cytochrome c Release Mito->CytC Membrane Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Assembly Casp3 Caspase-3 Cleavage Casp9->Casp3 Proteolytic Cascade Apop Cellular Apoptosis Casp3->Apop Execution Phase

Hypothesized intrinsic apoptotic signaling pathway induced by OCC treatment.

References

  • National Institutes of Health (PubChem). "Oxan-2-yl cyclohexanecarboxylate | C12H20O3 | CID 71353311". PubChem Database.[Link]

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.[Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods, 184(1), 39-51.[Link]

  • National Cancer Institute. "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program (DTP).[Link]

Sources

A Comparative Guide to Confirming the Purity of Synthesized Oxan-2-yl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Phase 1: Initial Screening and Reaction Monitoring

Before engaging in resource-intensive quantitative analysis, a preliminary assessment provides immediate, valuable feedback on the success of the synthesis and purification. These techniques are rapid, inexpensive, and require minimal sample.

Thin-Layer Chromatography (TLC): The Chemist's Eyes

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of a chemical reaction and for a preliminary check of product purity.[1][2][3][4] Its power lies in its simplicity and speed, offering a visual snapshot of the components within a sample.[3][5]

The Principle of Separation: TLC operates by separating compounds based on their differential partitioning between a solid stationary phase (typically silica gel on a plate) and a liquid mobile phase (a solvent system).[3] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retardation Factor (Rf) value. Nonpolar compounds are carried further by the mobile phase, yielding a higher Rf.

Why It's Our First Step: We use TLC to quickly answer critical questions: Has the starting material been consumed? Has a new product formed? How many components are visible in the crude product mixture? A pure compound should ideally present as a single, well-defined spot.[3] This initial screen guides the subsequent purification strategy, such as column chromatography.[1][2]

Detailed Protocol: TLC Analysis
  • Plate Preparation: Obtain a silica gel TLC plate. Gently draw a light pencil line approximately 1 cm from the bottom (the origin).

  • Sample Spotting: Dissolve a small amount of your crude Oxan-2-yl cyclohexanecarboxylate in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the origin. It is best practice to also spot the starting materials (cyclohexanecarboxylic acid and 2-hydroxyoxane) in separate lanes for comparison. A "co-spot" lane, containing both the starting material and the reaction mixture, is highly recommended to confirm spot identity.[4]

  • Developing the Plate: Place a small amount of the chosen mobile phase (e.g., a 4:1 mixture of Hexane:Ethyl Acetate is a good starting point for esters) into a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate via capillary action.[3]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots. Since Oxan-2-yl cyclohexanecarboxylate is not colored, UV light is typically used if the compound is UV-active.[1] Alternatively, staining with a solution like potassium permanganate can reveal the spots.

  • Interpretation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A single spot in the product lane, with an Rf value distinct from the starting materials, is an indicator of a successful reaction and good initial purity.

Phase 2: Structural Confirmation – Is It the Right Molecule?

Once initial screening suggests the presence of a single, new compound, we must confirm its molecular structure. Spectroscopic methods provide a detailed fingerprint of the molecule, verifying that the desired chemical transformation has occurred.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies.

Why It's Essential: For the synthesis of Oxan-2-yl cyclohexanecarboxylate, FTIR allows us to confirm the formation of the critical ester linkage and the disappearance of the starting material functional groups. Specifically, we look for:

  • The appearance of a strong, sharp C=O (carbonyl) stretch , characteristic of an ester, typically in the 1735-1750 cm⁻¹ region.[6][7][8]

  • The appearance of C-O stretching bands in the 1000-1300 cm⁻¹ region.[7]

  • The disappearance of the broad O-H stretch from the carboxylic acid starting material (which would appear around 2500-3300 cm⁻¹).

The presence of the ester peaks and the absence of the carboxylic acid peak provide strong evidence that the esterification was successful.

Functional Group Expected Wavenumber (cm⁻¹) Interpretation
C=O (Ester Carbonyl)~1735 cm⁻¹Confirms formation of the ester.[6][7]
C-O (Ester)~1250-1000 cm⁻¹Supports presence of the ester linkage.[7]
C-H (sp³)~2850-2950 cm⁻¹Confirms aliphatic C-H bonds of the rings.
O-H (Carboxylic Acid)~3300-2500 cm⁻¹ (Broad)Absence indicates consumption of starting material.

Table 1: Key FTIR Absorptions for Purity Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules.[9] It provides detailed information about the number, connectivity, and chemical environment of every proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule.

Why It's Definitive: ¹H NMR confirms the structure by showing the correct number of proton signals, their specific chemical shifts (positions), their integration (relative number of protons), and their splitting patterns (which reveal adjacent protons). For Oxan-2-yl cyclohexanecarboxylate, we would expect to see distinct signals corresponding to the protons on the cyclohexyl ring and the oxane ring, with integrations and multiplicities that match the expected structure.

Beyond Structure: Quantitative NMR (qNMR): Furthermore, ¹H NMR can be adapted into a highly accurate quantitative method known as qNMR.[10][11] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a standard signal.[9][12] This provides an absolute purity value and is considered a primary analytical method.[12][13]

Detailed Protocol: Quantitative ¹H NMR (qNMR) Analysis
  • Standard Selection: Choose a high-purity (>99.9%) internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals. Dimethyl sulfone or 1,3,5-trimethoxybenzene are often suitable choices.

  • Sample Preparation:

    • Using a microbalance, accurately weigh approximately 10-20 mg of the synthesized Oxan-2-yl cyclohexanecarboxylate into a clean vial.[10]

    • Accurately weigh and add a similar mass of the chosen internal standard to the same vial. Record both masses precisely.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely solubilizes both compounds.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for good signal dispersion).

    • Ensure acquisition parameters are optimized for quantification: a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest is critical for accurate integration.

  • Data Processing & Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_std = Purity of the internal standard

Phase 3: Quantitative Purity Assessment – How Pure Is It?

While qNMR provides an excellent measure of absolute purity, chromatographic techniques are the workhorses of the pharmaceutical industry for determining purity relative to any potential impurities.[14][15] They physically separate the main compound from contaminants, allowing for their detection and quantification.

A logical workflow for purity confirmation.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is a highly sensitive and precise technique for separating and quantifying components in a liquid mixture.[14][16] It is the cornerstone of quality control in the pharmaceutical industry for assessing drug purity and stability.[15]

The Principle of Separation: A liquid sample is injected into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a solid adsorbent (the stationary phase).[14] Different components of the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different rates and elute at different times. A detector measures the components as they exit the column, producing a chromatogram.

Why It's a Core Method: HPLC can detect impurities at very low levels (often <0.1%). The purity of the main compound is typically determined by the "area percent" method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[17] For Oxan-2-yl cyclohexanecarboxylate, a reversed-phase HPLC method (polar mobile phase, nonpolar stationary phase) would be the logical choice.

Gas Chromatography (GC): The Choice for Volatile Compounds

GC operates on a similar principle to HPLC, but the mobile phase is an inert gas (like helium or hydrogen) and the sample must be volatile or semi-volatile to be vaporized without decomposition.[18]

When to Choose GC: Esters are often sufficiently volatile for GC analysis.[19][20] The choice between HPLC and GC depends on the compound's volatility and thermal stability. GC can offer very high resolution and speed.[18] A Flame Ionization Detector (FID) is commonly used for organic compounds, providing excellent sensitivity.[21]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation in a liquid mobile phase under high pressure.[14]Separation in a gaseous mobile phase with temperature programming.[18]
Analyte Type Non-volatile, semi-volatile, thermally sensitive compounds.Volatile, semi-volatile, thermally stable compounds.[18]
Typical Detector UV-Vis, Diode Array Detector (DAD)Flame Ionization Detector (FID), Mass Spectrometer (MS)
Purity Calculation Peak Area Percent of the main component vs. all detected impurities.[17]Peak Area Percent of the main component vs. all detected impurities.
Primary Advantage Broad applicability for most drug-like molecules; non-destructive.High resolution for volatile compounds; fast analysis times.[18]

Table 2: Comparison of HPLC and GC for Quantitative Purity Analysis.

Phase 4: Unambiguous Identification – Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that provides the definitive molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Why It's the Final Confirmation: While NMR confirms the structure and chromatography measures purity, MS provides the final piece of the puzzle: the exact molecular mass. For Oxan-2-yl cyclohexanecarboxylate (C₁₂H₂₀O₃), the expected molecular weight is 212.29 g/mol . Observing a molecular ion peak [M]⁺ at m/z 212, or common adducts like [M+H]⁺ at m/z 213 or [M+Na]⁺ at m/z 235, provides unequivocal evidence that the compound has the correct molecular formula.

When coupled with a chromatographic inlet (GC-MS or LC-MS), this technique becomes exceptionally powerful. It can not only quantify impurities but also provide their molecular weights, giving crucial clues to their identity.[14] Soft ionization techniques are often preferred as they are less likely to cause fragmentation, making the molecular ion easier to identify.[22]

Relationship between key analytical techniques.

Conclusion: An Orthogonal, Self-Validating Approach

The workflow presented here—from rapid TLC screening to definitive NMR and MS identification, complemented by precise HPLC or GC quantification—constitutes a self-validating system. Each step confirms the findings of the last and provides a deeper level of information. By diligently applying this multi-faceted approach, researchers can proceed with the utmost confidence that their material is both structurally correct and sufficiently pure for its intended application, ensuring the integrity and success of their scientific endeavors.

References

  • Moravek, Inc. (2023, July 28). Why Is HPLC Ideal for Chemical Purity Testing? Available at: [Link]

  • EAG Laboratories. Thin-Layer Chromatography | TLC. Available at: [Link]

  • University of York. Thin Layer Chromatography - Chemistry Teaching Labs. Available at: [Link]

  • Journal of Chemical Education. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Available at: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]

  • PMC. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]

  • Wikipedia. Thin-layer chromatography. Available at: [Link]

  • Millennial Scientific. (2025, March 2). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Available at: [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Available at: [Link]

  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Available at: [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

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  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • MDPI. (2018, June 30). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Available at: [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

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  • PMC. Structural characterization of wax esters by electron ionization mass spectrometry. Available at: [Link]

  • ACS Publications. (2024, July 15). Fcg-Former: Identification of Functional Groups in FTIR Spectra Using Enhanced Transformer-Based Model. Available at: [Link]

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  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

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"benchmarking the synthesis of Oxan-2-yl cyclohexanecarboxylate against other methods"

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide to the Synthesis of Oxan-2-yl Cyclohexanecarboxylate

Introduction

Oxan-2-yl cyclohexanecarboxylate, systematically known as tetrahydropyran-2-yl (THP) cyclohexanecarboxylate, represents an important class of acetal esters. The tetrahydropyranyl group is a widely utilized protecting group for both alcohols and carboxylic acids in multi-step organic synthesis. Its utility stems from its straightforward installation, robust stability across a wide range of non-acidic conditions (including exposure to organometallics, hydrides, and strong bases), and the relative ease of its removal under mild acidic conditions.[1][2]

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing Oxan-2-yl cyclohexanecarboxylate. We will move beyond simple procedural lists to explore the mechanistic underpinnings, operational efficiencies, and green chemistry considerations of each route. The objective is to equip researchers, chemists, and process development professionals with the critical data and field-proven insights necessary to select the optimal synthetic strategy for their specific laboratory or industrial needs. We will benchmark three core methodologies: direct acid-catalyzed addition to 3,4-dihydro-2H-pyran, classical Fischer esterification, and catalyst-driven transesterification.

Method 1: Direct Acid-Catalyzed Addition of Cyclohexanecarboxylic Acid to Dihydropyran (DHP)

This is the most direct and widely employed route for the synthesis of THP esters. The reaction involves the addition of a carboxylic acid across the enol ether double bond of 3,4-dihydro-2H-pyran (DHP).[3] The choice of acid catalyst is the primary variable and significantly influences reaction efficiency, work-up complexity, and overall sustainability.

Mechanistic Rationale: The reaction is initiated by the protonation of the DHP double bond by an acid catalyst. This generates a highly reactive, resonance-stabilized oxocarbenium ion.[2] The carboxylic acid, acting as a nucleophile, then attacks the electrophilic C2 carbon of this intermediate. A final deprotonation step yields the target THP ester and regenerates the catalyst.[2] A critical consideration is the creation of a new stereocenter at the C2 position, which can result in a mixture of diastereomers if the starting materials are chiral.[1][2]

Catalyst Comparison: Homogeneous vs. Heterogeneous Systems

A. Homogeneous Acid Catalysis: Traditional methods often employ soluble Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), or Lewis acids such as bismuth triflate (Bi(OTf)₃) and ferric chloride (FeCl₃).[1][4]

  • Expertise & Causality: These catalysts are effective due to their high acidity, which rapidly generates the key oxocarbenium intermediate. Lewis acids are particularly effective as they can coordinate to the DHP oxygen, enhancing its electrophilicity. However, their solubility presents a significant challenge during work-up, often requiring aqueous washes to neutralize and remove the catalyst, which can generate substantial waste streams and risk partial hydrolysis of the product.

B. Heterogeneous Acid Catalysis: Modern synthetic chemistry increasingly favors solid-supported, heterogeneous catalysts for their environmental and practical advantages. Catalysts such as ammonium bisulfate on silica (NH₄HSO₄@SiO₂), zeolites (e.g., H-beta), or silica-supported perchloric acid offer high efficiency combined with simplified product isolation.[1][5][6]

  • Expertise & Causality: The primary advantage of a heterogeneous system is the ease of catalyst removal via simple filtration.[5] This eliminates the need for aqueous work-ups, reduces solvent usage, and preserves the integrity of the acid-sensitive product. Furthermore, these catalysts are often recyclable, which significantly improves the process's atom economy and cost-effectiveness, making them ideal for scalable applications.[1][5] The use of green solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) can further enhance the sustainability of this approach.[5][6]

Experimental Protocol: Heterogeneous Catalysis with NH₄HSO₄@SiO₂

This protocol is based on methodologies developed for the efficient tetrahydropyranylation of alcohols and can be adapted for carboxylic acids.[5][6]

  • Catalyst Preparation: Ammonium bisulfate supported on silica (NH₄HSO₄@SiO₂) can be prepared from inexpensive starting materials or purchased commercially.

  • Reaction Setup: To a stirred solution of cyclohexanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or 2-MeTHF, 2 M), add 3,4-dihydro-2H-pyran (1.2 eq).

  • Catalysis: Add the heterogeneous catalyst, NH₄HSO₄@SiO₂ (e.g., 3 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up and Purification: Upon completion, remove the catalyst by filtration, washing the solid with a small amount of the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude product. If necessary, further purification can be achieved by vacuum distillation or column chromatography.

Workflow Diagram

G cluster_setup Reaction Setup cluster_process Process cluster_workup Work-up & Purification A Cyclohexanecarboxylic Acid E Mix & Stir at RT (2-6 hours) A->E B 3,4-Dihydro-2H-pyran (DHP) B->E C Solvent (e.g., 2-MeTHF) C->E D NH4HSO4@SiO2 Catalyst D->E F Monitor by TLC/GC E->F G Filter to remove Catalyst F->G Reaction Complete H Concentrate Filtrate G->H L Recycle Catalyst G->L I Crude Product H->I J Optional: Distillation/Chromatography I->J K Pure Oxan-2-yl cyclohexanecarboxylate J->K

Caption: Heterogeneous synthesis workflow.

Method 2: Fischer Esterification

The Fischer esterification is a cornerstone of organic chemistry, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] In this context, it would involve the reaction of cyclohexanecarboxylic acid with 2-hydroxytetrahydropyran (the cyclic hemiacetal of 5-hydroxypentanal).[8]

Mechanistic Rationale: The mechanism involves several equilibrium steps. The acid catalyst first protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[9] The alcohol (2-hydroxytetrahydropyran) then performs a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[10][9][11]

  • Expertise & Causality: The critical challenge of the Fischer esterification is its reversibility. The reaction exists in equilibrium, and to drive it towards the product, one must either use a large excess of one reactant (typically the alcohol) or actively remove the water byproduct as it forms.[7][12][9] The latter is commonly achieved using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture. This method is generally more forcing and less atom-economical than the direct addition to DHP.

Experimental Protocol: Fischer Esterification with Dean-Stark Trap
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine cyclohexanecarboxylic acid (1.0 eq), 2-hydroxytetrahydropyran (1.5 eq), and a non-polar solvent that forms an azeotrope with water (e.g., toluene).

  • Catalysis: Add a catalytic amount of a strong Brønsted acid, such as p-toluenesulfonic acid (p-TsOH, 2-5 mol%).

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by observing the amount of water collected and by TLC/GC analysis of the reaction mixture.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Mechanism Diagram

G cluster_mech Fischer Esterification Mechanism start R-COOH + H+ activated_acid [R-C(OH)2]+ start->activated_acid Protonation tetrahedral_int R-C(OH)2(O+HR') activated_acid->tetrahedral_int Nucleophilic Attack alcohol R'-OH alcohol->tetrahedral_int proton_transfer R-C(OH)(O+H2)(OR') tetrahedral_int->proton_transfer Proton Transfer water_loss [R-C(OH)(OR')]+ proton_transfer->water_loss Elimination of H2O final_ester R-COOR' + H+ water_loss->final_ester Deprotonation

Caption: Fischer esterification mechanism.

Method 3: Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol.[13] This method could be employed by reacting a simple, readily available ester of cyclohexanecarboxylic acid (e.g., methyl cyclohexanecarboxylate) with 2-hydroxytetrahydropyran in the presence of an acid or base catalyst.

Mechanistic Rationale: Under acidic conditions, the mechanism is analogous to the Fischer esterification. Under basic conditions, a catalytic amount of a strong base (e.g., sodium methoxide) deprotonates the alcohol, generating a potent nucleophile (alkoxide). This alkoxide attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate which then collapses, expelling the original alkoxide and forming the new ester.

  • Expertise & Causality: This method is also an equilibrium process. To drive the reaction to completion, the alcohol byproduct (e.g., methanol) must be removed, often by distillation. While effective, this route requires the pre-synthesis of a starting ester, adding a step to the overall sequence compared to the direct addition to DHP. It can be advantageous when the starting carboxylic acid is difficult to handle or when specific catalysts, such as enzymatic lipases, are used for selective transformations.[14]

Experimental Protocol: Acid-Catalyzed Transesterification
  • Reaction Setup: Combine methyl cyclohexanecarboxylate (1.0 eq), 2-hydroxytetrahydropyran (2.0 eq, used in excess to drive equilibrium), and an acid catalyst (e.g., H₂SO₄) in a flask fitted with a distillation head.

  • Reaction: Gently heat the mixture to a temperature that allows for the distillation of the methanol byproduct without significant loss of other reactants.

  • Reaction Monitoring: Monitor the reaction by GC to observe the formation of the product and the disappearance of the starting ester.

  • Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic phase, concentrate, and purify the residue by vacuum distillation.

Comparative Analysis & Benchmarking

To facilitate an objective selection, the three methodologies are benchmarked against key performance indicators relevant to both academic and industrial research.

ParameterMethod 1: Direct Addition to DHP (Heterogeneous)Method 2: Fischer EsterificationMethod 3: Transesterification
Typical Yield >95%[6]65-97% (depends on conditions)[9]70-90%
Reaction Time 2-6 hours6-24 hours4-12 hours
Temperature Room TemperatureReflux (e.g., Toluene, ~110°C)Elevated (for byproduct removal)
Catalyst Recyclable solid acid (e.g., NH₄HSO₄@SiO₂)[5]Strong Brønsted acid (H₂SO₄, p-TsOH)Acid (H₂SO₄) or Base (NaOMe)
Work-up Simple filtrationAqueous neutralization/extractionAqueous neutralization/extraction
Atom Economy High (addition reaction)Moderate (generates water)Moderate (generates alcohol)
Green Aspects Excellent (mild temp, recyclable catalyst, simple work-up)Poor (high temp, waste generation)Fair (potential for byproduct removal)
Scalability ExcellentFair (requires specialized equipment like Dean-Stark)Good
Key Advantage Simplicity, efficiency, sustainabilityUses a classical, well-understood methodUseful for specific substrate combinations
Key Disadvantage Cost of DHP (for very large scale)Equilibrium-limited, harsh conditionsRequires pre-formed ester starting material

Conclusion and Recommendation

Based on a comprehensive analysis of reaction efficiency, operational simplicity, and adherence to green chemistry principles, the direct acid-catalyzed addition of cyclohexanecarboxylic acid to 3,4-dihydro-2H-pyran using a heterogeneous catalyst emerges as the superior methodology for the synthesis of Oxan-2-yl cyclohexanecarboxylate.

This approach offers near-quantitative yields under exceptionally mild, room-temperature conditions.[6] The use of a recyclable solid acid catalyst dramatically simplifies product isolation to a mere filtration step, avoiding the generation of aqueous waste and the risk of product degradation during work-up.[5] This combination of high efficiency, operational safety, and environmental benignity makes it the most logical and advantageous choice for modern synthetic applications, from small-scale laboratory research to large-scale industrial production.

While Fischer esterification and transesterification remain viable alternatives, they are encumbered by the limitations of equilibrium, the need for more forcing conditions, and more complex purification protocols. They are best reserved for specific scenarios where the starting materials for the direct addition route are unavailable or incompatible with the reaction conditions.

References

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